molecular formula C9H9NO B589467 3,5-Dimethyl-4-hydroxybenzonitrile-d8

3,5-Dimethyl-4-hydroxybenzonitrile-d8

Cat. No.: B589467
M. Wt: 155.22 g/mol
InChI Key: WFYGXOWFEIOHCZ-PIODKIDGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intermediate in the preparation of HIV replication inhibitors.>

Properties

IUPAC Name

2,6-dideuterio-4-hydroxy-3,5-bis(trideuteriomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3/i1D3,2D3,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYGXOWFEIOHCZ-PIODKIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dimethyl-4-hydroxybenzonitrile-d8 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Introduction

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is the deuterated analogue of 3,5-dimethyl-4-hydroxybenzonitrile. This isotopically labeled compound serves as a crucial tool in bioanalytical studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its structural similarity to key pharmaceutical intermediates makes it particularly valuable in the development and therapeutic monitoring of antiviral drugs, specifically non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1. This guide provides a detailed overview of its chemical properties, a plausible synthetic route, its role in drug development, and a representative experimental protocol for its application.

Chemical Identity and Properties

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a stable, isotopically labeled form of 4-cyano-2,6-dimethylphenol. The eight deuterium (B1214612) atoms replace the hydrogens on the two methyl groups and the two aromatic protons, resulting in a higher molecular weight which allows for its differentiation from the non-deuterated analogue in mass spectrometry.

PropertyValue
Chemical Name 3,5-Dimethyl-4-hydroxybenzonitrile-d8
Synonyms 4-Hydroxy-3,5-dimethylbenzonitrile-d8, 4-Cyano-2,6-dimethylphenol-d8
CAS Number 1142096-16-9
Molecular Formula C₉HD₈NO
Molecular Weight 155.22 g/mol
Appearance White Solid
Purity Typically >98%
Storage 2-8°C, protected from light and moisture

Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

While specific proprietary synthesis methods may vary, a plausible route for the preparation of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 can be conceptualized based on established deuteration techniques. A common precursor for the non-deuterated analogue is 3,5-dimethyl-4-hydroxybenzaldehyde.

Proposed Synthetic Pathway

A potential two-step synthesis involves the deuteration of the starting material, 2,4,6-trimethylphenol (B147578) (mesitol), followed by oxidation and conversion of the aldehyde to a nitrile.

Synthetic Pathway A 2,4,6-Trimethylphenol B 2,4,6-Trimethylphenol-d12 A->B D₂O, D₂SO₄ (cat.), Heat C 3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2 B->C Oxidation (e.g., CuCl₂/O₂) D 3,5-Dimethyl-4-hydroxybenzonitrile-d8 C->D NH₂OH·HCl, DMF, Heat

Caption: Proposed synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Step 1: Deuteration of 2,4,6-Trimethylphenol

  • In a sealed reaction vessel, suspend 2,4,6-trimethylphenol in deuterium oxide (D₂O).

  • Add a catalytic amount of deuterated sulfuric acid (D₂SO₄).

  • Heat the mixture under reflux for an extended period (e.g., 48-72 hours) to facilitate H/D exchange on the aromatic ring and methyl groups.

  • Monitor the reaction progress by ¹H NMR spectroscopy until the desired level of deuteration is achieved.

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., Na₂CO₃).

  • Extract the deuterated product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4,6-trimethylphenol-d12.

Step 2: Oxidation to Deuterated 3,5-Dimethyl-4-hydroxybenzaldehyde

  • Dissolve the deuterated trimethylphenol in a suitable solvent such as isopropanol.

  • Add a catalytic amount of a copper(II) salt (e.g., CuCl₂) and a base (e.g., K₂CO₃).

  • Bubble oxygen gas through the solution while heating to approximately 65°C.[1]

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Acidify the filtrate and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2.

Step 3: Conversion to 3,5-Dimethyl-4-hydroxybenzonitrile-d8

  • Dissolve the deuterated aldehyde in N,N-dimethylformamide (DMF).

  • Add hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl).

  • Heat the reaction mixture, which facilitates the one-pot conversion of the aldehyde to the nitrile.[2]

  • Monitor the reaction by HPLC.

  • After completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography to yield 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Role in HIV Drug Development and Analysis

3,5-Dimethyl-4-hydroxybenzonitrile is a key building block in the synthesis of the second-generation NNRTI, Etravirine (B1671769).[2][3] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function and preventing the conversion of viral RNA into DNA.

HIV Replication Cycle Inhibition cluster_cell Host Cell Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription (RNA -> DNA) Uncoating->RT Integration 4. Integration into Host Genome RT->Integration Transcription 5. Transcription (DNA -> RNA) Integration->Transcription Translation 6. Translation (RNA -> Proteins) Transcription->Translation Assembly 7. Viral Assembly Translation->Assembly Budding 8. Budding and Maturation Assembly->Budding Inhibitor NNRTIs (e.g., Etravirine) Inhibitor->RT Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by NNRTIs.

Given its role as a precursor to Etravirine, the deuterated form, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is an ideal internal standard for the quantification of Etravirine and its metabolites in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.

Application as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Representative Experimental Protocol: Quantification of Etravirine in Human Plasma

This protocol is a representative method adapted from published literature for the analysis of NNRTIs.[4][5][6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (3,5-Dimethyl-4-hydroxybenzonitrile-d8 in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of methanol (B129727) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start with 95% A, linear gradient to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
MS System Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Etravirine: m/z 435.9 → 163.63,5-Dimethyl-4-hydroxybenzonitrile-d8: m/z 156.2 → 113.1 (projected)

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Analytical Workflow Plasma Plasma Sample IS Add Internal Standard (3,5-Dimethyl-4-hydroxybenzonitrile-d8) Plasma->IS Precip Protein Precipitation (Methanol) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject LC-MS/MS Analysis Recon->Inject

Caption: Workflow for plasma sample analysis using LC-MS/MS.

Conclusion

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a specialized chemical tool with significant applications in pharmaceutical research and development, particularly in the field of HIV therapeutics. Its primary utility as an internal standard in LC-MS/MS bioanalysis allows for the robust and accurate quantification of drugs like Etravirine. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for scientists and researchers in the field.

References

A Technical Guide to the Physical Properties of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a deuterated analog of 3,5-dimethyl-4-hydroxybenzonitrile. This isotopically labeled compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1.[1] The incorporation of deuterium (B1214612) in place of hydrogen can offer advantages in drug development by potentially altering metabolic pathways and enhancing pharmacokinetic profiles. This technical guide provides an in-depth overview of the known physical properties of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a plausible experimental protocol for its synthesis, and its role in the broader context of HIV drug development.

Physical and Chemical Properties

While specific experimental data for the deuterated compound is limited, the following table summarizes its known physical and chemical properties. For comparative purposes, the properties of its non-deuterated counterpart, 3,5-Dimethyl-4-hydroxybenzonitrile, are also included. It is important to note that deuteration can slightly alter physical properties such as melting and boiling points.

Property3,5-Dimethyl-4-hydroxybenzonitrile-d83,5-Dimethyl-4-hydroxybenzonitrile
Molecular Formula C₉HD₈NOC₉H₉NO
Molecular Weight 155.22 g/mol 147.17 g/mol [2]
Appearance White Solid[3]White Solid
Melting Point Not explicitly reported123-127 °C[2]
Boiling Point Not explicitly reported310.60 °C (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, DMSOSoluble in organic solvents
CAS Number 1142096-16-9[3]4198-90-7[2]

Experimental Protocols

General Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile

A common and efficient method for the synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile involves a one-pot reaction from its corresponding aldehyde precursor, 3,5-dimethyl-4-hydroxybenzaldehyde, with hydroxylamine (B1172632) hydrochloride in a suitable solvent like N,N-dimethylformamide (DMF).[4][5] The reaction proceeds via an oxime intermediate which is subsequently dehydrated to form the nitrile. To synthesize the deuterated analog, one would utilize a deuterated starting material, 3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2.

Materials:

  • 3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2

  • Hydroxylamine hydrochloride

  • N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a round-bottom flask, dissolve 3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2 in N,N-dimethylformamide (DMF).

  • Add hydroxylamine hydrochloride to the solution.

  • Heat the reaction mixture under reflux and monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold deionized water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Role in HIV Drug Development and Signaling Pathway

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a key intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus.[6][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 life cycle.[8]

The following diagrams illustrate the synthetic workflow and the mechanism of action.

G Synthetic Workflow for NNRTI Precursor cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_intermediate Intermediate cluster_product Final Product start1 3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2 reaction Reaction in DMF start1->reaction start2 Hydroxylamine Hydrochloride start2->reaction intermediate Oxime Intermediate reaction->intermediate Formation product 3,5-Dimethyl-4-hydroxybenzonitrile-d8 intermediate->product Dehydration G Mechanism of Action of NNRTIs cluster_virus HIV-1 Life Cycle cluster_drug Drug Action rna Viral RNA rt Reverse Transcriptase rna->rt Template dna Viral DNA rt->dna Reverse Transcription nnrti NNRTI (synthesized from precursor) nnrti->rt Allosteric Binding & Inhibition

References

Technical Guide: 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (CAS: 1142096-16-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a deuterated analog of 3,5-Dimethyl-4-hydroxybenzonitrile. This isotopically labeled compound serves as a critical intermediate in the synthesis of novel therapeutic agents and as an internal standard for analytical applications.

Core Compound Properties

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a stable, isotopically labeled form of 4-cyano-2,6-dimethylphenol. The deuterium (B1214612) labeling provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based quantification and metabolic studies.

Table 1: Physicochemical Data for 3,5-Dimethyl-4-hydroxybenzonitrile-d8

PropertyValueSource
CAS Number 1142096-16-9Pharmaffiliates, Coompo Research Chemicals
Molecular Formula C₉HD₈NOPharmaffiliates, Coompo Research Chemicals
Molecular Weight 155.22 g/mol Pharmaffiliates, Coompo Research Chemicals
Appearance White SolidAlfa Chemistry, Coompo Research Chemicals
Purity ≥98%Coompo Research Chemicals
Storage Conditions 2-8°C, protected from air and lightCoompo Research Chemicals
Solubility Chloroform, Dichloromethane, DMSOCoompo Research Chemicals

Applications in Drug Discovery and Development

Intermediate in the Synthesis of HIV Replication Inhibitors

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a key building block in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV reverse transcriptase, inhibiting its function and preventing the conversion of viral RNA to DNA, a crucial step in the viral life cycle. The deuteration of the intermediate can be strategically used to investigate the metabolic fate of the final drug product or to potentially enhance its pharmacokinetic properties through the kinetic isotope effect.

Internal Standard for Analytical Methods

Due to its chemical similarity and mass difference from the non-deuterated analog, 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is an ideal internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS, GC-MS). Its use allows for the correction of variability in sample preparation and instrument response, leading to more accurate and precise quantification of the non-deuterated compound in complex biological matrices.

Experimental Protocols

Proposed Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Step 1: Deuteration of 2,6-Dimethylphenol (B121312) (Starting Material)

This step involves the exchange of hydrogen atoms on the aromatic ring and the hydroxyl group of 2,6-dimethylphenol with deuterium.

  • Materials: 2,6-Dimethylphenol, Deuterium oxide (D₂O), a suitable catalyst (e.g., Platinum on alumina, Palladium on carbon), and a high-pressure reactor.

  • Procedure:

    • In a high-pressure reactor, combine 2,6-Dimethylphenol and a catalytic amount of the chosen catalyst.

    • Add an excess of Deuterium oxide (D₂O).

    • Seal the reactor and heat to a temperature typically ranging from 150-250°C under pressure. The exact conditions (temperature, pressure, and reaction time) would need to be optimized.

    • After the reaction is complete, cool the reactor and carefully release the pressure.

    • Extract the deuterated 2,6-dimethylphenol with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting 2,6-dimethylphenol-dₓ by column chromatography or recrystallization. The degree of deuteration should be confirmed by NMR and mass spectrometry.

Step 2: Cyanation of Deuterated 2,6-Dimethylphenol

This step introduces the nitrile group to the deuterated phenol. A common method is the conversion of a hydroxymethyl group to a nitrile.

  • Materials: Deuterated 2,6-dimethylphenol, a formylating agent (e.g., hexamethylenetetramine in trifluoroacetic acid - Duff reaction), hydroxylamine (B1172632) hydrochloride, and a dehydrating agent.

  • Procedure (Two-step, one-pot adaptation):

    • Formylation: Dissolve the deuterated 2,6-dimethylphenol in trifluoroacetic acid. Add hexamethylenetetramine portion-wise. The reaction is typically exothermic. After the addition is complete, reflux the mixture.

    • Oxime formation and Dehydration: After formylation, the reaction mixture is worked up to yield the deuterated 3,5-dimethyl-4-hydroxybenzaldehyde. This aldehyde is then dissolved in a suitable solvent like N,N-dimethylformamide (DMF). Hydroxylamine hydrochloride is added, and the mixture is heated to form the oxime. Subsequent heating, potentially with a dehydrating agent, will yield the final product, 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

    • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Use as an Internal Standard in a Quantitative LC-MS Assay

This protocol outlines the general steps for using 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as an internal standard to quantify its non-deuterated analog in a biological sample.

  • Materials: Biological matrix (e.g., plasma, tissue homogenate), 3,5-Dimethyl-4-hydroxybenzonitrile (analyte), 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (internal standard), protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid), LC-MS system.

  • Procedure:

    • Sample Preparation:

      • To a known volume of the biological sample, add a known amount of the internal standard (3,5-Dimethyl-4-hydroxybenzonitrile-d8) solution.

      • Add the protein precipitation solvent, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant to a clean vial for LC-MS analysis.

    • LC-MS Analysis:

      • Inject the prepared sample onto an appropriate LC column (e.g., C18).

      • Develop a gradient elution method to separate the analyte and internal standard from other matrix components.

      • Use a mass spectrometer with an appropriate ionization source (e.g., ESI) and operate in Multiple Reaction Monitoring (MRM) mode.

      • Set up MRM transitions for both the analyte and the internal standard.

    • Data Analysis:

      • Integrate the peak areas for both the analyte and the internal standard.

      • Calculate the ratio of the analyte peak area to the internal standard peak area.

      • Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

      • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 A 2,6-Dimethylphenol B Deuterated 2,6-Dimethylphenol A->B H/D Exchange (D₂O, Catalyst) C Deuterated 3,5-Dimethyl-4-hydroxybenzaldehyde B->C Formylation D 3,5-Dimethyl-4-hydroxybenzonitrile-d8 C->D Oxime Formation & Dehydration

Caption: Proposed synthetic route for 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Analytical Workflow Using the Deuterated Standard

G cluster_analytical Quantitative Analysis Workflow Sample Biological Sample (contains analyte) IS Add Internal Standard (3,5-Dimethyl-4-hydroxybenzonitrile-d8) Sample->IS Extract Protein Precipitation & Extraction IS->Extract LCMS LC-MS Analysis (MRM Mode) Extract->LCMS Quant Quantification (Peak Area Ratio) LCMS->Quant

Caption: Workflow for quantification using the deuterated internal standard.

HIV Reverse Transcriptase Inhibition Pathway

G cluster_hiv Mechanism of NNRTI Action ViralRNA Viral RNA RT Reverse Transcriptase ViralRNA->RT ViralDNA Viral DNA (Synthesis Blocked) RT->ViralDNA Inhibition NNRTI NNRTI (Synthesized from Intermediate) NNRTI->RT Allosteric Binding Integration Integration into Host Genome (Prevented) ViralDNA->Integration

An In-depth Technical Guide to the Core Characteristics of Deuterated 4-Cyano-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known characteristics of 4-cyano-2,6-dimethylphenol and the projected properties of its deuterated analog. The strategic incorporation of deuterium (B1214612) in place of hydrogen at specific molecular positions can significantly alter a compound's metabolic fate, offering a valuable tool in drug discovery and development. This document outlines the rationale for the deuteration of 4-cyano-2,6-dimethylphenol, its projected physicochemical properties, a proposed synthetic route, and a hypothetical metabolic pathway.

Core Characteristics of the Parent Compound: 4-Cyano-2,6-dimethylphenol

4-Cyano-2,6-dimethylphenol, also known as 4-hydroxy-3,5-dimethylbenzonitrile, is a phenolic compound with the following key characteristics:

PropertyValueReference
Molecular Formula C₉H₉NO[1]
Molar Mass 147.18 g/mol [1]
CAS Number 4198-90-7[1]
Melting Point 125 °C[1]
Appearance Not specified, likely a solid at room temperature

Rationale for Deuteration

The metabolic fate of phenolic compounds often involves oxidation of the aromatic ring or alkyl substituents, primarily mediated by cytochrome P450 enzymes. For the related compound 2,6-dimethylphenol, microbial degradation has been shown to initiate with hydroxylation. This suggests that the methyl groups of 4-cyano-2,6-dimethylphenol are potential sites of metabolic activity.

By replacing the hydrogen atoms of the methyl groups with deuterium, a primary kinetic isotope effect (KIE) can be introduced. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This can slow down the rate of metabolism at these positions, potentially leading to:

  • Improved Metabolic Stability: A longer half-life in biological systems.

  • Reduced Formation of Metabolites: Lowering the potential for metabolite-associated toxicity.

  • Increased Drug Exposure: Enhancing the overall therapeutic efficacy.

Therefore, deuteration of the two methyl groups to create 4-cyano-2,6-bis(trideuteriomethyl)phenol is a logical strategy to enhance its pharmacokinetic profile.

Projected Physicochemical Properties of Deuterated 4-Cyano-2,6-dimethylphenol

While experimental data for deuterated 4-cyano-2,6-dimethylphenol is not publicly available, its properties can be projected based on the known characteristics of the parent compound and the general effects of deuteration.

PropertyProjected Value for Deuterated Analog (d₆)Rationale for Projection
Molecular Formula C₉H₃D₆NOReplacement of 6 hydrogen atoms with deuterium.
Molar Mass 153.21 g/mol Increased mass due to the presence of six deuterium atoms.
Melting Point Slightly different from the parent compoundIsotopic substitution can cause minor changes in crystal packing and intermolecular forces.
Boiling Point Slightly higher than the parent compoundGenerally, deuterated compounds have slightly higher boiling points.
Solubility Similar to the parent compoundDeuteration typically has a minimal effect on solubility.
Chromatographic Retention Time Slightly shorter in reverse-phase HPLCDeuterated compounds are slightly less lipophilic and may elute earlier.

Proposed Synthesis and Experimental Workflow

A plausible method for the synthesis of deuterated 4-cyano-2,6-dimethylphenol would involve the deuteration of the parent compound using a suitable deuterium source and catalyst. One established method for the deuteration of phenols is acid-catalyzed hydrogen-deuterium exchange in heavy water (D₂O).

Proposed Experimental Protocol: Acid-Catalyzed H/D Exchange

  • Dissolution: Dissolve 4-cyano-2,6-dimethylphenol (1.0 eq) in a minimal amount of a suitable organic co-solvent (e.g., dioxane-d₈) to ensure solubility in the aqueous medium.

  • Deuterium Source: Add a significant excess of deuterium oxide (D₂O).

  • Catalyst: Introduce a catalytic amount of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄).

  • Reaction: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of the methyl protons with deuterium. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signals.

  • Work-up: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired deuterated 4-cyano-2,6-dimethylphenol.

Analytical Characterization:

  • ¹H NMR: To confirm the absence of the methyl proton signals.

  • ²H NMR: To confirm the presence and location of the deuterium atoms.

  • Mass Spectrometry: To verify the increase in molecular weight corresponding to the incorporation of six deuterium atoms.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis dissolution Dissolution in dioxane-d8/D2O addition Addition of D2SO4 (catalyst) dissolution->addition reflux Reflux (24-48h) addition->reflux neutralization Neutralization reflux->neutralization extraction Extraction neutralization->extraction purification Purification extraction->purification nmr 1H & 2H NMR purification->nmr ms Mass Spectrometry nmr->ms

Caption: Proposed experimental workflow for the synthesis and analysis of deuterated 4-cyano-2,6-dimethylphenol.

metabolic_pathway cluster_parent Parent Compound cluster_deuterated Deuterated Analog cluster_metabolism Metabolism (CYP450) cluster_metabolite Metabolite parent 4-Cyano-2,6-dimethylphenol metabolism_parent Hydroxylation of methyl group parent->metabolism_parent Fast deuterated Deuterated 4-Cyano-2,6-dimethylphenol metabolism_deuterated Blocked/Slowed Metabolism deuterated->metabolism_deuterated Slow (KIE) metabolite Hydroxymethyl Metabolite metabolism_parent->metabolite

Caption: Proposed metabolic pathway of 4-cyano-2,6-dimethylphenol and the effect of deuteration.

References

Technical Guide: 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzonitrile. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably in the development of HIV replication inhibitors.[1][2][3] Its deuteration makes it particularly valuable for use as an internal standard in quantitative analytical methods and in metabolic studies.

Core Compound Data

The fundamental properties of 3,5-Dimethyl-4-hydroxybenzonitrile and its deuterated form are summarized below. The increase in molecular weight for the d8 isotopologue is attributed to the replacement of eight hydrogen atoms with deuterium (B1214612) atoms.

Property3,5-Dimethyl-4-hydroxybenzonitrile3,5-Dimethyl-4-hydroxybenzonitrile-d8
Molecular Formula C₉H₉NOC₉HD₈NO[2][4]
Molecular Weight 147.17 g/mol [1][5][6][7]155.22 g/mol [2][3][4]
CAS Number 4198-90-7[1][6][7]1142096-16-9[2][3][4]
Synonyms 4-Cyano-2,6-dimethylphenol, 4-Hydroxy-3,5-dimethylbenzonitrile4-Hydroxy-3,5-dimethyl-benzonitrile-d8, 2,6-Dimethyl-4-cyanophenol-d8[3][4]

Synthesis and Experimental Protocols

The synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile is well-documented and typically involves a one-pot reaction from 3,5-dimethyl-4-hydroxybenzaldehyde. The synthesis of the deuterated analogue follows a similar pathway, utilizing deuterated starting materials.

Protocol: One-Pot Synthesis

This protocol is adapted from established methods for the synthesis of the non-deuterated compound and is applicable for the synthesis of the d8 isotopologue by using the appropriate deuterated precursors.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3,5-di(methyl-d3)-4-hydroxybenzaldehyde-(2,6-d2) and hydroxylamine hydrochloride in N,N-dimethylformamide (DMF).

  • Heat the reaction mixture. The optimal temperature is typically in the range of 110-130°C.

  • The reaction progress should be monitored using High-Performance Liquid Chromatography (HPLC).[6]

  • Upon completion, the reaction mixture is subjected to a standard work-up procedure to isolate the crude product.

  • The crude product is then purified, for example by recrystallization or column chromatography, to yield 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

This one-pot synthesis is efficient, often resulting in high yields and purity.[6]

G A Start: 3,5-di(methyl-d3)-4- hydroxybenzaldehyde-(2,6-d2) B Add Hydroxylamine HCl and DMF A->B C Heat Reaction Mixture (110-130°C) B->C D Monitor with HPLC C->D E Reaction Complete? D->E E->C No F Work-up and Isolation of Crude Product E->F Yes G Purification (Recrystallization/Chromatography) F->G H Final Product: 3,5-Dimethyl-4-hydroxybenzonitrile-d8 G->H

Figure 1: Synthetic Workflow for 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Role in Drug Development

3,5-Dimethyl-4-hydroxybenzonitrile serves as a key building block in the synthesis of more complex molecules, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[5] The deuterated version, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is particularly useful in pharmacokinetic and metabolic studies of these potential drug candidates.

The logical flow of its application in drug development is outlined below.

G cluster_0 Synthesis Phase cluster_1 Preclinical Research Phase A 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (Building Block) B Chemical Synthesis & Modification A->B C Deuterated Drug Candidate (e.g., HIV Inhibitor) B->C D In Vitro & In Vivo Metabolic Studies C->D E Pharmacokinetic (ADME) Profiling C->E F Quantification using Mass Spectrometry D->F E->F

Figure 2: Role in HIV Inhibitor Development Workflow.

The use of the deuterated intermediate allows for the synthesis of a deuterated final drug candidate. This is highly advantageous for analytical purposes, as the mass difference introduced by the deuterium atoms allows it to be distinguished from its non-deuterated counterpart in mass spectrometry-based assays. This makes it an ideal internal standard for accurate quantification in biological matrices. Furthermore, studying the metabolism of the deuterated drug candidate can provide insights into the metabolic stability of the molecule.

References

Technical Guide: Solubility of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a deuterated analog of 4-hydroxy-3,5-dimethylbenzonitrile. This compound is primarily utilized as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification of the non-deuterated form or related compounds. Understanding its solubility is critical for accurate sample preparation, method development, and various applications in research and drug development.

Physicochemical Properties

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a white solid.[1][2] The non-deuterated form, 4-hydroxy-3,5-dimethylbenzonitrile, is a light yellow crystalline solid.[3]

Qualitative Solubility Data

Solvent3,5-Dimethyl-4-hydroxybenzonitrile-d8 Solubility4-hydroxy-3,5-dimethylbenzonitrile SolubilitySolvent Type
ChloroformSoluble[2][4]-Halogenated
DichloromethaneSoluble[2][4]-Halogenated
Ethyl AcetateSoluble[4]-Ester
Dimethyl sulfoxide (B87167) (DMSO)Soluble[2]Soluble[3]Sulfoxide
Methanol-Soluble[3]Alcohol (Polar Protic)
Ethanol-Soluble[3]Alcohol (Polar Protic)
Water-Limited Solubility[3]Aqueous (Polar)

Experimental Protocol for Solubility Determination

While a specific, validated protocol for determining the solubility of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is not published, a general and robust method based on the "shake-flask" principle can be employed. This method involves adding an excess of the solid compound to a known volume of solvent and allowing it to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.

Objective: To determine the approximate solubility of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in a given organic solvent at a specific temperature.

Materials:

  • 3,5-Dimethyl-4-hydroxybenzonitrile-d8

  • Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 to a vial. The exact amount should be more than what is expected to dissolve.

    • Record the precise weight of the compound added.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker. A typical temperature for solubility studies is 25°C.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should appear as a slurry with undissolved solid remaining.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vial from the shaker and let it stand to allow the solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 of known concentrations in the same solvent.

    • Analyze the calibration standards and the diluted sample solution using a suitable analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the solubility of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

G cluster_0 Solubility Assessment Workflow start Start: Select Compound and Solvents prepare_solutions Prepare Supersaturated Solutions (Excess Solute in Known Volume of Solvent) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with Agitation) prepare_solutions->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute in Supernatant (e.g., HPLC, UV-Vis) separate->quantify data_analysis Data Analysis and Solubility Calculation quantify->data_analysis end End: Report Solubility Data data_analysis->end

Caption: A logical workflow for the experimental determination of compound solubility.

References

The Impact of Deuteration on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Physicochemical Properties of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzonitrile. This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds to enhance the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients. 3,5-Dimethyl-4-hydroxybenzonitrile and its deuterated form are noted as intermediates in the synthesis of various drugs, including HIV replication inhibitors[1][2][3][4].

Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), is a strategic tool in drug development to improve metabolic stability. The increased mass and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly slow down metabolic processes, a phenomenon known as the kinetic isotope effect[5]. While the primary goal of deuteration is to alter a drug's metabolic rate, it can also subtly influence its fundamental physicochemical properties, such as melting point, solubility, and acidity[5][6]. These changes, though often minor, are critical considerations in drug formulation and development.

Melting Point Data

The melting point of a compound is a crucial physical property used for identification and purity assessment. A sharp melting point range typically indicates a high degree of purity, whereas impurities tend to depress and broaden the melting point range[7].

CompoundCAS NumberReported Melting Point (°C)
3,5-Dimethyl-4-hydroxybenzonitrile-d81142096-16-9Data not available
3,5-Dimethyl-4-hydroxybenzonitrile4198-90-7123-127[8]

Note: Other reported melting points for the non-deuterated compound include 105°C[9], 125°C[10], and 123.0°C to 126.0°C[11]. The range of 123-127°C is the most frequently cited.

Experimental Protocol: Capillary Melting Point Determination

The most common method for determining the melting point of a crystalline solid is the capillary method using a melting point apparatus[12]. The following is a detailed protocol for this procedure.

I. Sample Preparation
  • Ensure the Sample is Dry : The sample must be completely dry, as residual solvent can act as an impurity and depress the melting point range[13].

  • Load the Capillary Tube : Obtain a glass capillary tube, which is sealed at one end. Press the open end of the tube into a small pile of the crystalline solid.

  • Pack the Sample : Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube through a long, narrow tube (like a glass tube) onto the benchtop several times[13]. The packed sample should be approximately 2-3 mm in height.

II. Apparatus Setup and Measurement
  • Set the Initial Temperature : Turn on the melting point apparatus. If the approximate melting point is known, set the starting temperature to about 15-20°C below the expected value[13].

  • Insert the Capillary Tube : Place the loaded capillary tube into the sample holder of the apparatus[13].

  • Heating Rate : For a preliminary, rapid determination, a fast heating rate can be used to find an approximate melting point[7]. For an accurate measurement, a slower heating rate of 1-2°C per minute is crucial as the temperature approaches the melting point[7][13].

  • Observation : Observe the sample through the magnifying eyepiece.

  • Record the Melting Range : The melting point is recorded as a range of temperatures:

    • The first temperature is recorded when the first drop of liquid becomes visible.

    • The second temperature is recorded when the entire solid sample has completely melted into a liquid[7][14].

  • Decomposition : If the sample darkens or changes color instead of melting, it is likely decomposing. This decomposition temperature should be recorded, often with a "d" (e.g., 251°C d)[13].

III. Post-Measurement
  • Cooling : Allow the apparatus to cool sufficiently before performing another measurement[7].

  • Disposal : Dispose of the used capillary tube in an appropriate glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining the melting point of a crystalline solid using a capillary-based apparatus.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep cluster_op cluster_rec A Sample Preparation B Dry Crystalline Solid A->B C Load Capillary Tube B->C D Pack Sample to 2-3 mm C->D F Insert Capillary Tube D->F E Apparatus Operation E->F G Set Heating Program (Slow Ramp: 1-2°C/min) F->G I Observe Sample G->I H Data Recording H->I J Record T1: First Liquid Drop Forms I->J K Record T2: All Solid Melts J->K L Report Melting Range (T1 - T2) K->L

References

An In-depth Technical Guide to 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzonitrile. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analytical data, and its critical role in pharmaceutical research, particularly in the development of antiviral therapeutics.

Core Concepts

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a stable isotope-labeled compound used primarily as an internal standard in pharmacokinetic and metabolic studies of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine (B1671769). The substitution of hydrogen with deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry-based quantification without significantly altering the chemical properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of 3,5-Dimethyl-4-hydroxybenzonitrile are presented below.

Property3,5-Dimethyl-4-hydroxybenzonitrile-d83,5-Dimethyl-4-hydroxybenzonitrile
CAS Number 1142096-16-9[1]4198-90-7[2]
Molecular Formula C₉HD₈NO[1]C₉H₉NO[2]
Molecular Weight 155.22 g/mol [3]147.17 g/mol [2]
Appearance White Solid[4]White to beige crystalline powder
Melting Point Not explicitly reported; expected to be similar to the non-deuterated form.123-127 °C[5]
Solubility Not explicitly reported; expected to be soluble in Chloroform, Dichloromethane, and DMSO.[6]Soluble in Chloroform, Dichloromethane, DMSO.[6]
Purity Typically >98%[6]Typically >97%[5]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde-d8

This protocol is adapted from general methods for the deuteration of phenols and benzaldehydes.

Materials:

  • 3,5-Dimethyl-4-hydroxybenzaldehyde

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Deuterated acetic acid (CD₃COOD, 99.5 atom % D)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 3,5-Dimethyl-4-hydroxybenzaldehyde (1.5 g, 10 mmol).

  • Add deuterated acetic acid (20 mL) and deuterium oxide (5 mL).

  • The mixture is stirred and heated to reflux for 24 hours under an inert atmosphere.

  • The reaction is monitored for deuterium incorporation by withdrawing small aliquots and analyzing by ¹H NMR.

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 3,5-Dimethyl-4-hydroxybenzaldehyde-d8.

Protocol 2: One-Pot Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

This protocol is adapted from the established synthesis of the non-deuterated analogue.[7]

Materials:

  • 3,5-Dimethyl-4-hydroxybenzaldehyde-d8 (from Protocol 1)

  • Hydroxylamine (B1172632) hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • High-performance liquid chromatography (HPLC) system for monitoring

Procedure:

  • Combine 3,5-Dimethyl-4-hydroxybenzaldehyde-d8 (1.58 g, 10 mmol) and hydroxylamine hydrochloride (0.76 g, 11 mmol) in a 50 mL round-bottom flask.

  • Add N,N-Dimethylformamide (20 mL) to the flask.

  • Heat the reaction mixture to 110-120 °C with stirring.

  • Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • The precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold water and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Analytical Data

The following tables summarize the expected analytical data for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 based on the known data for the non-deuterated analogue and general principles of spectroscopic analysis for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusExpected Chemical Shifts (δ, ppm)MultiplicityNotes
¹H NMR ~7.2-7.4sA small residual signal for the two aromatic protons might be observed depending on the efficiency of deuteration. The hydroxyl proton signal will be absent due to exchange with the deuterated solvent.
¹³C NMR ~155 (C-OH), ~130 (aromatic C-H), ~120 (C-CN), ~118 (CN), ~15 (CD₃)The signals for the deuterated carbons (aromatic C-D and methyl CD₃) will be significantly broadened and may appear as multiplets due to C-D coupling.
Mass Spectrometry (MS)
Ionization ModeExpected m/zInterpretation
Electron Ionization (EI) 155[M]⁺
Electrospray Ionization (ESI) 154[M-H]⁻

Role in Drug Development and Relevant Pathways

3,5-Dimethyl-4-hydroxybenzonitrile is a key building block in the synthesis of the second-generation NNRTI, Etravirine. The deuterated analogue, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is invaluable for studying the pharmacokinetics and metabolism of Etravirine.

Metabolic Pathway of the Etravirine Moiety

The dimethylbenzonitrile moiety of Etravirine is a primary site of metabolism. In vivo, it undergoes oxidation reactions catalyzed by cytochrome P450 enzymes, primarily CYP3A4, CYP2C9, and CYP2C19.[8] This leads to the formation of hydroxylated metabolites, which can be further conjugated, for instance, by glucuronidation, before excretion. The use of a deuterated internal standard like 3,5-Dimethyl-4-hydroxybenzonitrile-d8 allows for precise quantification of the parent drug and its metabolites in biological matrices.

metabolic_pathway Etravirine Etravirine (containing 3,5-dimethyl-4-hydroxybenzonitrile moiety) Hydroxylated_Metabolites Monohydroxylated and Dihydroxylated Metabolites Etravirine->Hydroxylated_Metabolites CYP3A4, CYP2C9, CYP2C19 (Oxidation) Conjugated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites UGTs (Glucuronidation) Excretion Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of the Etravirine dimethylbenzonitrile moiety.

Experimental Workflow: Use as an Internal Standard

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods to quantify Etravirine in plasma or tissue samples. Its almost identical chemical behavior to the analyte ensures minimal variation during sample preparation and analysis, while its different mass allows for separate detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spiking Spike with 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (Internal Standard) Biological_Sample->Spiking Extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography (Separation of Analyte and IS) Evaporation->LC_Separation MS_Detection Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Caption: Workflow for bioanalysis using a deuterated internal standard.

References

3,5-Dimethyl-4-hydroxybenzonitrile-d8 safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a deuterated isotopologue of 3,5-Dimethyl-4-hydroxybenzonitrile. It is a white solid at room temperature and is used as an intermediate in the preparation of HIV replication inhibitors[1][2][3].

PropertyValueSource
CAS Number 1142096-16-9[1][4]
Molecular Formula C₉HD₈NO[1][4]
Molecular Weight 155.22 g/mol [1][3][4]
Appearance White Solid[1][3][4]
Purity 98%[1]
Solubility Chloroform, Dichloromethane, DMSO[1]
Storage Store at 2-8°C, protected from air and light, refrigerate or freeze.[1][5][6]

Safety and Hazard Information

The following hazard classifications are based on the non-deuterated analogue, 3,5-Dimethyl-4-hydroxybenzonitrile.

Hazard ClassCategoryGHS Classification
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Acute Dermal Toxicity Category 4H312: Harmful in contact with skin
Acute Inhalation Toxicity Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure) Category 3H335: May cause respiratory irritation

Data sourced from Fisher Scientific SDS for 3,5-Dimethyl-4-hydroxybenzonitrile.[7]

GHS Pictograms

GHS07: Exclamation Mark GHS08: Health Hazard

Hazard and Precautionary Statements
TypeCodeStatement
Hazard H302Harmful if swallowed.
Hazard H312Harmful in contact with skin.
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H332Harmful if inhaled.
Hazard H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water.
Precautionary P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Statements are based on the SDS for the non-deuterated analogue.[7][8]

Experimental Protocols & Handling

While specific experimental protocols for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 are not detailed in the provided search results, its primary application is as an intermediate in chemical synthesis, particularly for HIV replication inhibitors[1][2][3]. The handling and safety precautions outlined below are critical for any laboratory procedures involving this compound.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Engineering_Controls Ensure adequate ventilation (fume hood) PPE Wear appropriate PPE: - Safety glasses/goggles - Lab coat - Gloves (nitrile or other resistant) Dispensing Dispense in a well-ventilated area PPE->Dispensing Avoid_Contact Avoid contact with skin, eyes, and clothing Avoid_Inhalation Avoid breathing dust Storage Store in a tightly closed container in a cool, dry, well-ventilated area (2-8°C, protected from light) Avoid_Inhalation->Storage Disposal Dispose of waste in accordance with local, state, and federal regulations End End Handling Disposal->End Start Start Handling Start->Engineering_Controls

Caption: Workflow for the safe handling of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

First Aid Measures

In the event of exposure, follow these first aid protocols.

G cluster_routes Routes of Exposure & Immediate Actions Exposure Exposure Event Inhalation Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. Exposure->Inhalation Skin_Contact Skin Contact: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. Exposure->Eye_Contact Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor immediately. Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention

Caption: First aid procedures for exposure to 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the detailed biological activity or signaling pathways directly involving 3,5-Dimethyl-4-hydroxybenzonitrile-d8 or its non-deuterated analogue. Its known role is that of a chemical intermediate in the synthesis of more complex molecules, such as HIV replication inhibitors[1][2][3]. The biological activity would be attributed to the final synthesized drug molecule rather than this intermediate.

Conclusion

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a valuable deuterated intermediate for pharmaceutical research and development. While a specific SDS is not available, the data from its non-deuterated counterpart provides a strong basis for safe handling and use. Researchers should adhere to the safety precautions outlined in this guide and consult the SDS for 3,5-Dimethyl-4-hydroxybenzonitrile (CAS 4198-90-7) for more detailed information. Always handle this compound in a well-ventilated area and use appropriate personal protective equipment to minimize exposure risk.

References

Methodological & Application

Application Notes and Protocols: Utilizing 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as an Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as a crucial reagent in the synthesis of deuterated internal standards for the quantitative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), etravirine (B1671769). The protocols detailed below are based on established bioanalytical methods and are intended to guide researchers in developing and validating robust analytical assays.

Introduction

In the realm of drug development and clinical pharmacology, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments. The use of stable isotope-labeled internal standards is the gold standard in mass spectrometry-based bioanalysis, as they co-elute with the analyte of interest and compensate for variability in sample preparation and instrument response.

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a deuterated analog of a key precursor for the synthesis of Etravirine, an antiretroviral drug used in the treatment of HIV-1 infection. Consequently, 3,5-Dimethyl-4-hydroxybenzonitrile-d8 serves as a critical starting material for the synthesis of etravirine-d8 (B1140965), which is an ideal internal standard for the quantification of etravirine in complex biological samples.

Application: Quantification of Etravirine in Human Peripheral Blood Mononuclear Cells (PBMCs)

This section details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of etravirine and darunavir (B192927) in human PBMCs, employing etravirine-d8 as the internal standard. This method is particularly relevant for therapeutic drug monitoring and for studying the intracellular pharmacokinetics of these antiretroviral drugs.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for etravirine quantification as described by Belkhir et al. (2016).[1][2][3]

Table 1: Method Validation Parameters for Etravirine Quantification

ParameterResultAcceptance Criteria
Lower Limit of Quantification (LLOQ)1.25 ng/mLSignal-to-noise ratio > 10
Limit of Detection (LOD)0.62 ng/mLSignal-to-noise ratio > 3
Calibration Curve Range1.25 - 100 ng/mLr² > 0.99
Intra-assay Precision (CV%)4.6% - 14.3%< 15%
Inter-assay Precision (CV%)< 15%< 15%
AccuracyWithin ± 15% of nominal concentrationWithin ± 15%
Matrix Effect< 10% ion suppression< 15%

Table 2: Stability of Etravirine in Human PBMCs

Stability ConditionDurationStability (% of Nominal Concentration)Acceptance Criteria
Bench-top4 hours at room temperatureWithin ± 15%Within ± 15%
Freeze-thaw3 cyclesWithin ± 15%Within ± 15%
Long-term3 months at -80°CWithin ± 15%Within ± 15%

Experimental Protocols

Preparation of Stock and Working Solutions
  • Etravirine Stock Solution (1 mg/mL): Accurately weigh and dissolve etravirine in methanol (B129727).

  • Etravirine-d8 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve etravirine-d8 (synthesized from 3,5-Dimethyl-4-hydroxybenzonitrile-d8) in methanol.

  • Working Solutions: Prepare serial dilutions of the etravirine stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the etravirine-d8 stock solution in a methanol:water (60:40, v/v) solution to the desired concentration for spiking into samples.

Sample Preparation from PBMCs
  • Isolation of PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Cell Lysis and Protein Precipitation: To the PBMC pellet, add the internal standard working solution in a 60:40 methanol-water mixture.

  • Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and cell lysis. Centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., XBridge™ RP18).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Flow Rate: A typical flow rate for analytical LC columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the detection of etravirine and etravirine-d8. The specific precursor-to-product ion transitions should be optimized for the instrument being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing pbmc PBMC Isolation lysis Cell Lysis & Protein Precipitation (with Etravirine-d8 IS) pbmc->lysis centrifuge Centrifugation lysis->centrifuge supernatant Supernatant Collection centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Injection ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification (Analyte/IS Ratio) ms->quant Data Acquisition

Caption: Workflow for the quantification of etravirine in PBMCs.

Mechanism of Action of Etravirine

hiv_replication_cycle cluster_virus HIV-1 Virion cluster_host Host T-Cell rna Viral RNA reverse_transcription 2. Reverse Transcription rna->reverse_transcription rt Reverse Transcriptase rt->reverse_transcription integrase Integrase protease Protease binding 1. Binding & Fusion binding->reverse_transcription integration 3. Integration reverse_transcription->integration transcription 4. Transcription integration->transcription translation 5. Translation transcription->translation assembly 6. Assembly translation->assembly budding 7. Budding & Maturation assembly->budding etravirine Etravirine (NNRTI) etravirine->reverse_transcription Inhibits

Caption: HIV-1 replication cycle and the inhibitory action of etravirine.

References

Application Notes and Protocols for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzonitrile, a substituted cyanophenol, is a key intermediate in the synthesis of various compounds, including potential antiviral agents. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is the gold standard for quantitative mass spectrometry. The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it effectively tracks the analyte through sample preparation, chromatography, and ionization, thereby correcting for matrix effects and experimental variability to provide the highest accuracy and precision.

This document provides a detailed application note and a representative protocol for the quantification of 3,5-Dimethyl-4-hydroxybenzonitrile in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as the internal standard.

Principle of the Method

A sensitive and selective LC-MS/MS method is described for the quantification of 3,5-Dimethyl-4-hydroxybenzonitrile in human plasma. The method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Negative Ion Electrospray Ionization (ESI) mode. Quantification is performed using a stable isotope-labeled internal standard, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, to ensure accuracy and precision.

Materials and Reagents

  • Analytes: 3,5-Dimethyl-4-hydroxybenzonitrile (Analyte), 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (Internal Standard, IS)

  • Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18 MΩ·cm), Formic Acid (LC-MS Grade)

  • Biological Matrix: Blank Human Plasma (K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of 3,5-Dimethyl-4-hydroxybenzonitrile in 10 mL of methanol.

  • Internal Standard Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 1 mg of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in 1 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock Solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (50 ng/mL) to each tube (except for double blanks) and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the proposed instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min
Run Time 5.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3,5-Dimethyl-4-hydroxybenzonitrile (Analyte) 146.1131.110020
3,5-Dimethyl-4-hydroxybenzonitrile-d8 (IS) 154.1139.110020

Note: MRM transitions and collision energies are predictive and should be optimized empirically on the specific instrument used.

Data Presentation and Method Performance

The following table presents typical (hypothetical) performance characteristics for a validated bioanalytical method based on this protocol.

Table 4: Representative Quantitative Method Performance

Parameter3,5-Dimethyl-4-hydroxybenzonitrile
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 85% - 115% (90% - 110% for non-LLOQ)
Precision (%CV at LLOQ, LQC, MQC, HQC) ≤ 20% (≤ 15% for non-LLOQ)
Matrix Effect (%CV) < 15%
Extraction Recovery Consistent and reproducible

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 50 µL Plasma p2 Add 20 µL IS (50 ng/mL) (3,5-Dimethyl-4-hydroxybenzonitrile-d8) p1->p2 p3 Add 200 µL Cold Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex (1 min) p3->p4 p5 Centrifuge (14,000 rpm, 10 min) p4->p5 p6 Transfer 150 µL Supernatant p5->p6 a1 Inject 5 µL into UPLC System p6->a1 a2 Chromatographic Separation (C18 Column, Gradient Elution) a1->a2 a3 Mass Spectrometry Detection (ESI-, MRM Mode) a2->a3 d1 Integrate Peak Areas (Analyte and IS) a3->d1 d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantify Concentration (Using Calibration Curve) d2->d3

Caption: Experimental workflow for the quantification of 3,5-Dimethyl-4-hydroxybenzonitrile in plasma.

G cluster_process Analytical Process cluster_data Data Analysis start Biological Sample (Analyte Present) is_add Add Known Amount of Stable Isotope-Labeled Internal Standard (IS) start->is_add p1 Sample Preparation (e.g., Extraction) is_add->p1 p2 LC Separation p1->p2 variability Process Variability (e.g., Analyte Loss, Matrix Effects) Affects Analyte and IS Equally p3 MS Ionization & Detection p2->p3 d1 Measure MS Response (Analyte and IS) p3->d1 variability->p1 variability->p2 variability->p3 d2 Calculate Response Ratio (Analyte / IS) d1->d2 result Accurate Quantification (Ratio is constant, independent of variability) d2->result

Caption: Logic of using a stable isotope-labeled internal standard for accurate quantification.

Application Notes & Protocols for Quantitative NMR (qNMR) using 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of substances. The fundamental principle of qNMR lies in the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei in the molecule. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, precise and accurate quantitative analysis can be achieved without the need for identical reference standards for each analyte.

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a deuterated internal standard suitable for ¹H qNMR. Its key advantages include:

  • High Purity: Available in high isotopic and chemical purity.

  • Chemical Stability: Stable in common NMR solvents and does not react with a wide range of analytes.[1][2]

  • Simplified ¹H NMR Spectrum: The deuteration of the methyl and aromatic protons results in a simplified proton NMR spectrum, reducing the likelihood of signal overlap with the analyte.

  • Solubility: Soluble in common organic NMR solvents such as DMSO-d₆, methanol-d₄, and chloroform-d.[3]

Application: Purity Determination of a Pharmaceutical Compound

This application note details the use of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 for the purity determination of a hypothetical active pharmaceutical ingredient (API), "Analyte X".

Analyte and Internal Standard Properties
PropertyAnalyte X (Hypothetical)3,5-Dimethyl-4-hydroxybenzonitrile-d8 (Internal Standard)
Molecular Formula C₁₀H₁₂N₂O₂C₉HD₈NO
Molecular Weight ( g/mol ) 192.22155.22
¹H NMR Signal for Quantification Singlet at 7.80 ppm (2H)Singlet at 9.5 ppm (1H, phenolic -OH)
Purity (%) To be determined≥ 99.5% (Certified)
Quantitative Data Summary

The following table summarizes the results from the qNMR analysis of three independently prepared samples of Analyte X.

Sample IDMass of Analyte X (mg)Mass of Internal Standard (mg)Integral of Analyte X (I_analyte)Integral of Internal Standard (I_IS)Calculated Purity of Analyte X (%)
Sample 110.158.251.000.5598.7
Sample 210.228.311.000.5498.9
Sample 310.088.201.000.5598.5
Average 98.7
Standard Deviation 0.2

Experimental Protocols

Materials and Equipment
  • Analyte: Analyte X

  • Internal Standard: 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (purity ≥ 99.5%)

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Equipment:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

    • Analytical balance (readability of at least 0.01 mg)

    • 5 mm NMR tubes

    • Volumetric flasks and pipettes

    • Vortex mixer

    • Ultrasonic bath

Sample Preparation
  • Weighing: Accurately weigh approximately 10 mg of Analyte X and 8 mg of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 into a clean, dry vial. Record the weights with the highest possible precision.[4]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Securely cap the vial and mix the contents thoroughly using a vortex mixer until both the analyte and the internal standard are completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Number of Scans (NS): 16 (adjust as needed for adequate signal-to-noise ratio).

    • Relaxation Delay (D1): 30 seconds. This is a critical parameter and should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.[5]

    • Acquisition Time (AQ): 4 seconds.

    • Spectral Width (SW): 20 ppm.

    • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction across the entire spectral width.

  • Integration: Integrate the selected signals for both the analyte (7.80 ppm) and the internal standard (9.5 ppm). Ensure that the integration regions are consistent and cover the entire signal, including any ¹³C satellites if desired.

  • Purity Calculation: Calculate the purity of the analyte using the following formula:

    Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molecular weight

    • m: Mass

    • PurityIS: Purity of the internal standard

Visualizations

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire NMR Spectrum transfer->nmr process Process Spectrum (FT, Phasing, Baseline) nmr->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR analysis.

Logical Relationship for Purity Calculation

Purity_Calculation cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_output Calculated Result I_analyte Integral Analyte (I_analyte) P_analyte Purity Analyte (P_analyte) I_analyte->P_analyte I_IS Integral IS (I_IS) I_IS->P_analyte m_analyte Mass Analyte (m_analyte) m_analyte->P_analyte m_IS Mass IS (m_IS) m_IS->P_analyte N_analyte Protons Analyte (N_analyte) N_analyte->P_analyte N_IS Protons IS (N_IS) N_IS->P_analyte M_analyte MW Analyte (M_analyte) M_analyte->P_analyte M_IS MW IS (M_IS) M_IS->P_analyte P_IS Purity IS (P_IS) P_IS->P_analyte

Caption: Inputs for purity calculation.

References

Application Notes and Protocols for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzonitrile, and its deuterated analog 3,5-Dimethyl-4-hydroxybenzonitrile-d8, are key chemical intermediates primarily utilized in the synthesis of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). These NNRTIs, such as Etravirine (B1671769) and Rilpivirine, are critical components of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections. The deuterated form, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, serves as an invaluable tool in the development and clinical evaluation of these antiviral drugs, particularly as an internal standard in pharmacokinetic and bioequivalence studies.

This document provides detailed application notes and experimental protocols for the use of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in HIV research, focusing on its role in the synthesis of NNRTIs and its application in bioanalytical methods.

Application I: Synthesis of Etravirine, a Non-Nucleoside Reverse Transcriptase Inhibitor

3,5-Dimethyl-4-hydroxybenzonitrile is a crucial building block in the multi-step synthesis of Etravirine. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of Etravirine Intermediate

This protocol describes the synthesis of a key intermediate in the production of Etravirine, starting from 2,4,6-trichloropyrimidine (B138864) and 3,5-dimethyl-4-hydroxybenzonitrile.[1][2]

Materials:

  • 2,4,6-Trichloropyrimidine

  • 3,5-Dimethyl-4-hydroxybenzonitrile

  • 1,4-Dioxane (B91453)

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Acetone (B3395972)

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (100 g, 0.545 mol) in 1,4-dioxane (300 ml) in a round-bottom flask equipped with a stirrer.

  • Add 3,5-dimethyl-4-hydroxybenzonitrile (80.1 g, 0.545 mol) to the solution under stirring.

  • Slowly add N,N-diisopropylethylamine (141.00 g, 1.09 mol) to the reaction mixture over a period of 30 minutes.

  • Heat the reaction mass to 70°C and maintain stirring for 2 hours.

  • After the reaction is complete, cool the mixture slowly to 15°C.

  • Filter the resulting precipitate at 12-15°C and wash the cake with 50 ml of 1,4-dioxane.

  • Finally, wash the cake with water (200 ml) to obtain the crude product.

  • Dry the wet product at 50-60°C and recrystallize from acetone to yield the purified intermediate, 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile.

Diagram: Synthetic Pathway of Etravirine

G A 2,4,6-Trichloropyrimidine C Intermediate V (4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile) A->C B 3,5-Dimethyl-4-hydroxybenzonitrile B->C E Intermediate VI C->E D 4-Aminobenzonitrile D->E G Intermediate IVa E->G Ammonolysis F Ammonolysis I Etravirine G->I Halogenation H Halogenation

Caption: Synthetic pathway for Etravirine.

Application II: Internal Standard for Bioanalytical Methods

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is an ideal internal standard for the quantification of Etravirine and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuteration ensures that it co-elutes with the analyte of interest while being distinguishable by mass, thereby correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Etravirine in Human Plasma by LC-MS/MS

This protocol provides a general procedure for the quantification of Etravirine in human plasma using a deuterated internal standard like Etravirine-d8, which would be synthesized using 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Materials and Instrumentation:

  • Human plasma samples

  • Etravirine reference standard

  • Etravirine-d8 (Internal Standard - IS)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Water (HPLC grade)

  • LC-MS/MS system (e.g., Agilent 1200 series HPLC with a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., XTerra MS C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Etravirine and Etravirine-d8 in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions of Etravirine for calibration curve and quality control (QC) samples by serial dilution of the stock solution.

    • Prepare a working solution of Etravirine-d8 (IS) at an appropriate concentration (e.g., 10 ng/mL).

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 50 µL of the internal standard working solution.

    • Add 500 µL of ethyl acetate for liquid-liquid extraction.[3]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: XTerra MS C18 (50 mm × 2.1 mm, 3.5 µm)[3]

      • Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid[3]

      • Mobile Phase B: 0.1% formic acid in methanol[3]

      • Flow Rate: 300 µL/min[3]

      • Injection Volume: 10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the precursor-to-product ion transitions for Etravirine (e.g., m/z 435.9 → 163.6) and Etravirine-d8.[3]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of Etravirine in the plasma samples from the calibration curve.

Diagram: Bioanalytical Workflow

G A Plasma Sample Collection B Addition of Internal Standard (3,5-Dimethyl-4-hydroxybenzonitrile-d8 derived) A->B C Liquid-Liquid Extraction B->C D Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: Bioanalytical workflow for drug quantification.

Mechanism of Action: NNRTI Inhibition of HIV Reverse Transcriptase

Etravirine, synthesized from 3,5-Dimethyl-4-hydroxybenzonitrile, is a non-nucleoside reverse transcriptase inhibitor. NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of viral RNA to DNA, a critical step in the HIV replication cycle.[4][5][6]

Diagram: NNRTI Signaling Pathway

G cluster_0 HIV Replication Cycle cluster_1 Viral Replication Process HIV Virion HIV Virion Viral RNA Viral RNA HIV Virion->Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration into Host DNA Integration into Host DNA Viral DNA->Integration into Host DNA Etravirine Etravirine Etravirine->Reverse Transcription Inhibits

Caption: NNRTI mechanism of action.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for Etravirine and Rilpivirine, the end-products of syntheses involving 3,5-Dimethyl-4-hydroxybenzonitrile and related precursors.

ParameterEtravirine (200 mg twice daily)Rilpivirine (25 mg once daily)
Tmax (hours) 2.5 - 5~4
Protein Binding >99%~99.7%
Metabolism Primarily hepatic (CYP3A4, CYP2C9, CYP2C19)Primarily hepatic (CYP3A4)
Elimination Half-life (hours) ~41~50

(Data synthesized from publicly available pharmacokinetic studies)

References

Application Notes and Protocols for the Use of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative mass spectrometry-based proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance in complex samples. A significant challenge in these workflows is managing analytical variability introduced during sample preparation, chromatographic separation, and mass spectrometric analysis. The use of internal standards is critical for achieving high accuracy and precision.

While stable isotope-labeled peptides and proteins are the gold standard for analyte-specific quantification, small-molecule deuterated compounds can serve as valuable global internal standards. These standards are added to all samples in a consistent amount to monitor and normalize for variations in analytical performance, such as injection volume, chromatographic retention time shifts, and fluctuations in mass spectrometer sensitivity.

This document provides a detailed protocol for the application of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as a global internal standard in a typical quantitative proteomics workflow. Its distinct mass and chemical properties make it a suitable tool for quality control and for ensuring the robustness and reproducibility of proteomics data. Although not a direct analog for a specific peptide, its consistent signal can be used to assess the stability of the LC-MS system throughout an analytical batch.

Physicochemical Properties of 3,5-Dimethyl-4-hydroxybenzonitrile and its Deuterated Analog

Property3,5-Dimethyl-4-hydroxybenzonitrile3,5-Dimethyl-4-hydroxybenzonitrile-d8
Molecular Formula C₉H₉NOC₉HD₈NO
Monoisotopic Mass 147.0684 g/mol 155.1187 g/mol
Appearance White SolidWhite Solid
Primary Application Intermediate in drug synthesisInternal standard for quantitative analysis

Experimental Protocols

I. Preparation of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 Internal Standard Stock and Working Solutions

Materials:

  • 3,5-Dimethyl-4-hydroxybenzonitrile-d8 solid

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade water

  • Calibrated analytical balance

  • Low-binding microcentrifuge tubes

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

    • Dissolve in 1 mL of ACN in a low-binding microcentrifuge tube.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C.

  • Working Solution (10 µg/mL):

    • Perform a 1:100 dilution of the stock solution.

    • Pipette 10 µL of the 1 mg/mL stock solution into 990 µL of 50% ACN/water.

    • Vortex thoroughly.

    • Prepare fresh working solution for each experimental batch.

II. Proteomics Sample Preparation with Internal Standard Spiking

This protocol outlines a standard "bottom-up" proteomics workflow, incorporating the addition of the 3,5-Dimethyl-4-hydroxybenzonitrile-d8 internal standard.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid (FA)

  • C18 solid-phase extraction (SPE) cartridges or tips

  • 3,5-Dimethyl-4-hydroxybenzonitrile-d8 working solution (10 µg/mL)

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in an appropriate lysis buffer.

    • Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1.5 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Internal Standard Spiking and Desalting:

    • Acidify the peptide digest with formic acid to a final concentration of 0.1%.

    • Spike the sample with the internal standard: Add a fixed volume of the 10 µg/mL 3,5-Dimethyl-4-hydroxybenzonitrile-d8 working solution to each sample. For example, add 5 µL to each 100 µg protein digest. It is critical that the same amount is added to every sample.

    • Desalt the peptide mixture using a C18 SPE cartridge or tip according to the manufacturer's instructions.

    • Elute the peptides and the internal standard.

    • Dry the sample in a vacuum centrifuge.

  • Reconstitution:

    • Reconstitute the dried sample in an appropriate volume of LC-MS loading buffer (e.g., 2% ACN, 0.1% FA in water) for analysis.

G cluster_prep Sample Preparation cluster_spike Standard Spiking & Cleanup cluster_analysis Analysis p1 Protein Extraction & Quantification p2 Reduction & Alkylation p1->p2 p3 Tryptic Digestion p2->p3 s1 Acidify Digest p3->s1 Peptide Digest s2 Spike with 3,5-Dimethyl-4- hydroxybenzonitrile-d8 s1->s2 s3 C18 Desalting s2->s3 s4 Dry & Reconstitute s3->s4 a1 LC-MS/MS Analysis s4->a1 Final Sample a2 Data Processing a1->a2

Caption: Workflow for proteomics sample preparation with internal standard spiking.

III. LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

LC Parameters (Example):

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 60 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

MS Parameters (Example for Monitoring the Internal Standard):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM) or Targeted SIM
Precursor Ion (Q1) m/z 156.1
Product Ion (Q3) To be determined empirically (e.g., by infusion)
Collision Energy To be optimized

Note: A full-scan MS method for peptide identification and quantification will run in parallel with the targeted monitoring of the internal standard.

Data Presentation and Analysis

The primary use of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as a global internal standard is for quality control. The peak area of the standard should be monitored across all samples in an analytical batch.

G cluster_data Data Acquisition cluster_processing Data Processing cluster_qc Quality Control & Normalization d1 Acquire Raw LC-MS/MS Data p1 Extract Ion Chromatogram (XIC) for Internal Standard (m/z 156.1) d1->p1 p3 Process Proteomics Data (Peptide ID & Quantification) d1->p3 p2 Integrate Peak Area p1->p2 q1 Plot IS Peak Area vs. Run Order p2->q1 q2 Calculate Coefficient of Variation (CV) q1->q2 q3 Assess System Stability (CV < 15% is acceptable) q2->q3 q4 (Optional) Normalize Peptide Data to IS Intensity q2->q4

Caption: Data analysis workflow for quality control using a global internal standard.

Quantitative Data Summary

The peak area of the 3,5-Dimethyl-4-hydroxybenzonitrile-d8 should be plotted against the injection order to visually inspect the stability of the LC-MS system.

Example Quality Control Data:

Sample IDInjection OrderIS Peak Area
Sample_0111,520,000
Sample_0221,495,000
Sample_0331,550,000
.........
Sample_NN1,480,000
Mean 1,511,250
Std. Dev. 30,225
CV (%) 2.0%

A low coefficient of variation (CV), typically below 15%, for the internal standard's peak area across the entire batch indicates a stable and robust analytical run. If significant drift or high variability is observed, the data from the proteomics analysis should be interpreted with caution, and troubleshooting of the LC-MS system may be required.

Conclusion

The use of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as a global internal standard provides a straightforward and effective method for monitoring the analytical performance of an LC-MS system during quantitative proteomics experiments. While it does not control for variability in protein digestion, its consistent addition to every sample allows for the assessment of system stability, thereby increasing confidence in the resulting quantitative proteomics data. This protocol offers a framework for its integration into standard proteomics workflows, enhancing the quality and reliability of research in drug discovery and development.

Application Note: High-Throughput Quantification of 3,5-Dimethyl-4-hydroxybenzonitrile in Pharmaceutical Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,5-Dimethyl-4-hydroxybenzonitrile, a key intermediate in the synthesis of novel therapeutic agents. Utilizing its deuterated analog, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, as an internal standard, this method offers high accuracy, precision, and throughput, making it suitable for applications in pharmaceutical process monitoring and quality control. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

3,5-Dimethyl-4-hydroxybenzonitrile, also known as 4-cyano-2,6-dimethylphenol, serves as a critical building block in the synthesis of various pharmaceuticals, notably as an intermediate in the preparation of Human Immunodeficiency Virus (HIV) replication inhibitors. Specifically, it is a precursor for certain non-nucleoside reverse transcriptase inhibitors (NNRTIs). Accurate quantification of this intermediate is paramount for ensuring reaction efficiency, product purity, and overall quality in the drug development pipeline.

LC-MS/MS is the analytical technique of choice for this application due to its inherent selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is crucial for mitigating matrix effects and correcting for variability during sample preparation and injection, thereby ensuring the highest level of data quality.[1] This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for this purpose.

Biological Context: Inhibition of HIV Replication

The analyte, 3,5-Dimethyl-4-hydroxybenzonitrile, is a precursor to NNRTIs, a class of antiretroviral drugs that play a vital role in combination therapy for HIV-1. NNRTIs are allosteric inhibitors of the viral enzyme reverse transcriptase (RT). By binding to a hydrophobic pocket near the enzyme's active site, they induce a conformational change that disrupts the polymerase activity, thereby halting the conversion of the viral RNA genome into DNA. This action effectively stops the viral replication cycle.

HIV_Replication_Inhibition cluster_host_cell Host CD4 Cell cluster_inhibition Mechanism of NNRTI Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase (RT) Reverse_Transcriptase->Viral RNA Inhibition Allosteric Inhibition Reverse_Transcriptase->Inhibition Integration Integration into Host Genome Viral DNA->Integration Replication Viral Replication Integration->Replication NNRTI NNRTI (derived from Analyte) NNRTI->Reverse_Transcriptase Binds to allosteric site HIV_Virion HIV Virion HIV_Virion->Viral RNA Entry & Uncoating Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh 100 mg of Matrix s2 Add 5 mL Methanol & Vortex s1->s2 s3 Centrifuge (4000 rpm, 10 min) s2->s3 s4 Transfer 100 µL Supernatant s3->s4 s5 Dilute with 890 µL ACN/Water (50:50) s4->s5 s6 Spike with 10 µL IS (100 ng/mL) s5->s6 s7 Vortex & Transfer to Vial s6->s7 lc HPLC Separation (C18 Column) s7->lc ms Tandem Mass Spec (ESI-, MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Reporting quant->report

References

Application Notes and Protocols for 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a deuterated analog of 3,5-dimethyl-4-hydroxybenzonitrile. The incorporation of deuterium, a stable isotope of hydrogen, can be a valuable tool in drug discovery and development.[1] Deuteration can alter the pharmacokinetic properties of a molecule by affecting its metabolic stability, often leading to a longer half-life.[1][2][3] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond.[1] 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is primarily used as an intermediate in the synthesis of more complex molecules, including HIV replication inhibitors.[4]

These application notes provide essential information and standardized protocols for the safe handling, storage, and disposal of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in a laboratory setting.

Physical and Chemical Properties

PropertyValueReference
Chemical Name 3,5-Dimethyl-4-hydroxybenzonitrile-d8[4]
Synonyms 4-Hydroxy-3,5-dimethyl-benzonitrile-d8; 2,6-Dimethyl-4-cyanophenol-d8; 4-Cyano-2,6-dimethylphenol-d8[4]
CAS Number 1142096-16-9[4]
Molecular Formula C₉HD₈NO[4]
Molecular Weight 155.22 g/mol [4]
Appearance White Solid[4]
Melting Point 123-127 °C (for non-deuterated)[5]
Storage 2-8°C Refrigerator[4]

Health and Safety Information

Based on the GHS classifications for the non-deuterated analogue, 3,5-Dimethyl-4-hydroxybenzonitrile, the deuterated compound should be handled with care.

Hazard StatementGHS Classification
Fatal if swallowedAcute toxicity, oral (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
Causes skin irritationSkin corrosion/irritation (Category 2)
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation

Data derived from the non-deuterated analogue, 3,5-Dimethyl-4-hydroxybenzonitrile.[5][6]

Experimental Protocols

Safe Handling Protocol

Objective: To ensure the safe handling of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 to minimize exposure and risk.

Materials:

  • 3,5-Dimethyl-4-hydroxybenzonitrile-d8 solid

  • Chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent (e.g., DMSO, DMF, Methanol)

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly. Prepare all necessary equipment and materials.

  • Personal Protective Equipment (PPE): Wear the following PPE at all times:

    • Nitrile gloves

    • Safety goggles or a face shield

    • Lab coat

  • Weighing:

    • Perform all weighing operations within a chemical fume hood.

    • Place a weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 using a clean spatula.

    • Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

  • Dissolving:

    • Add the weighed solid to the appropriate vial or flask.

    • Add the desired solvent.

    • Cap the container securely.

    • Use a vortex mixer or sonicator to ensure complete dissolution.

  • Storage of Solutions:

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

    • Store solutions at 2-8°C, protected from light.

Disposal Protocol

Objective: To safely dispose of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 and associated contaminated materials in accordance with institutional and regulatory guidelines.

Materials:

  • Waste container for solid chemical waste

  • Waste container for non-halogenated organic solvent waste

  • Contaminated materials (e.g., gloves, weighing paper, pipette tips)

  • Hazardous waste labels

Procedure:

  • Solid Waste:

    • Collect any unused solid 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in a designated, clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste:

    • Dispose of solutions of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in a designated, clearly labeled waste container for non-halogenated organic solvent waste.[7]

    • Do not pour any solutions containing this compound down the drain.[8]

  • Contaminated Materials:

    • Dispose of all contaminated disposable materials, such as gloves, weighing paper, and pipette tips, in the solid chemical waste container.

  • Labeling and Storage of Waste:

    • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name.

    • Store waste containers in a designated, well-ventilated secondary containment area until collection by environmental health and safety personnel.

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the compound.

Visualizations

Handling_and_Disposal_Workflow cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol prep Preparation in Fume Hood ppe Wear Appropriate PPE prep->ppe weigh Weigh Solid Compound ppe->weigh dissolve Dissolve in Solvent weigh->dissolve store_sol Store Solution (2-8°C) dissolve->store_sol solid_waste Solid Waste Collection store_sol->solid_waste Usage leads to waste liquid_waste Liquid Waste Collection (Non-halogenated) store_sol->liquid_waste Usage leads to waste cont_waste Contaminated Material Waste store_sol->cont_waste Usage leads to waste label_waste Label and Store Waste solid_waste->label_waste liquid_waste->label_waste cont_waste->label_waste decon Decontaminate Work Area label_waste->decon

Caption: Workflow for the safe handling and disposal of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

As 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is an intermediate and not a therapeutic agent, there are no established signaling pathways to diagram. The provided workflow diagram illustrates the necessary steps for its safe laboratory use.

References

Application Notes and Protocols for 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and storage of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (CAS No. 1142096-16-9). This deuterated compound is valuable as an intermediate in the synthesis of various drugs, including potential HIV replication inhibitors.[1][2] Its isotopic labeling makes it particularly useful in studies of drug metabolism and pharmacokinetics, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing metabolic breakdown.

Physicochemical and Storage Data

Proper storage and handling are crucial to maintain the integrity and stability of 3,5-Dimethyl-4-hydroxybenzonitrile-d8. The following table summarizes its key properties and recommended storage conditions.

ParameterValueReferences
Chemical Name 3,5-Dimethyl-4-hydroxybenzonitrile-d8
CAS Number 1142096-16-9
Molecular Formula C₉HD₈NO
Molecular Weight 155.22 g/mol
Appearance White solid[3][4]
Storage Temperature 2-8°C (Refrigerator)[4]
Storage Conditions Keep container tightly closed in a dry, well-ventilated place. Protect from air and light.[4]
Shipping Conditions Ambient
Solubility Soluble in Chloroform, Dichloromethane, DMSO[4]

Experimental Protocols

Due to the phenolic nature of this compound, specific safety and handling protocols must be followed. The following protocols provide a general framework for its use as a chemical intermediate.

General Safety and Handling of Phenolic Compounds

Phenolic compounds can be corrosive and toxic. Always handle 3,5-Dimethyl-4-hydroxybenzonitrile-d8 within a certified chemical fume hood.[5]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is recommended.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Lab Coat: A fully buttoned lab coat is mandatory. For tasks with a high splash potential, a chemically resistant apron should be worn over the lab coat.

Spill and Waste Disposal:

  • Have a chemical spill kit readily available.

  • Dispose of all waste containing this compound as hazardous chemical waste according to institutional guidelines.

Protocol for Use as a Chemical Intermediate in a Coupling Reaction

This protocol outlines a general procedure for using 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as a starting material in a palladium-catalyzed cross-coupling reaction. Note: This is a representative protocol and may require optimization for specific substrates and reaction conditions.

Materials:

  • 3,5-Dimethyl-4-hydroxybenzonitrile-d8

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Coupling partner (e.g., an aryl halide or triflate)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add 3,5-Dimethyl-4-hydroxybenzonitrile-d8, the coupling partner, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with stirring.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium (B1175870) chloride).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography, recrystallization, or preparative HPLC.

Visualized Workflows

Storage and Handling Workflow

G Storage and Handling Workflow for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 cluster_storage Storage cluster_handling Handling storage_conditions Store at 2-8°C (Refrigerator) protection Protect from Light & Air storage_conditions->protection fume_hood Work in a Chemical Fume Hood storage_conditions->fume_hood Retrieve for Experiment container Tightly Sealed Container in a Dry, Well-Ventilated Area protection->container ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood->ppe weighing Weighing ppe->weighing dissolving Dissolving in Anhydrous Solvent ppe->dissolving reception Receive Compound reception->storage_conditions

Caption: Workflow for the proper storage and handling of the compound.

General Experimental Workflow as a Chemical Intermediate

G General Experimental Workflow start Start: Reaction Setup (Inert Atmosphere) reagents Add 3,5-Dimethyl-4-hydroxybenzonitrile-d8, Coupling Partner, Catalyst, Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purify Product (e.g., Column Chromatography) workup->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis

Caption: A generalized workflow for a cross-coupling reaction.

References

Troubleshooting & Optimization

identifying common impurities in 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in 3,5-Dimethyl-4-hydroxybenzonitrile-d8?

The presence of impurities in 3,5-Dimethyl-4-hydroxybenzonitrile-d8 can arise from both the initial synthesis of the non-deuterated molecule and the subsequent deuteration process.

Synthesis-Related Impurities:

A common synthetic route to 3,5-Dimethyl-4-hydroxybenzonitrile involves a one-pot reaction from 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) and hydroxylamine (B1172632) hydrochloride in a solvent like N,N-dimethylformamide (DMF).[1][2] Potential impurities from this process include:

  • Unreacted Starting Material: 3,5-dimethyl-4-hydroxybenzaldehyde.

  • Intermediate Oxime: 3,5-dimethyl-4-hydroxybenzaldehyde oxime, resulting from incomplete dehydration to the nitrile.

  • Solvent Residues: Residual DMF or other solvents used during synthesis and purification.

Deuteration-Related Impurities:

Deuteration of phenols often involves the use of a deuterium (B1214612) source, such as deuterium oxide (D₂O), and an acid catalyst.[3][4] Impurities specific to this process can include:

  • Incompletely Deuterated Species: Molecules with fewer than eight deuterium atoms (e.g., d1 to d7 analogs). This is often the most common type of isotopic impurity.

  • Byproducts from Deuteration Reagents: Impurities originating from the specific deuteration agent or catalyst used.

Q2: How can I assess the isotopic purity of my 3,5-Dimethyl-4-hydroxybenzonitrile-d8 sample?

The isotopic purity, which refers to the percentage of the compound that is fully deuterated, is a critical parameter. The most effective techniques for its determination are:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms).[5][6][7] By analyzing the mass-to-charge ratios, the relative abundance of the fully deuterated (d8) species compared to partially deuterated ones can be accurately quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to assess the degree of deuteration.[8] In ¹H NMR, the absence or significant reduction of signals corresponding to the protons on the methyl groups and the aromatic ring indicates successful deuteration. Quantitative NMR (qNMR) with an internal standard can provide a precise measure of isotopic purity.

Q3: What are the expected spectroscopic data for pure 3,5-Dimethyl-4-hydroxybenzonitrile-d8?

While specific spectra can vary slightly based on the instrument and conditions, you can generally expect the following:

  • ¹H NMR: A very simple spectrum showing a signal for the hydroxyl proton (-OH), which may be broad and exchangeable with D₂O. The signals for the methyl and aromatic protons should be absent or significantly diminished.

  • ¹³C NMR: The spectrum will show signals for the carbon atoms of the benzonitrile (B105546) core. The signals for the deuterated methyl carbons will appear as multiplets due to coupling with deuterium.

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak corresponding to the mass of the fully deuterated molecule (C₉HD₈NO). The presence of smaller peaks at lower masses would indicate the presence of incompletely deuterated species.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis and use of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of chemical impurities (e.g., starting materials, byproducts).1. Identify the peaks: Use LC-MS to obtain the mass of the unknown peaks and compare with potential impurities (see FAQ Q1). 2. Optimize chromatography: Adjust the mobile phase composition, gradient, or column to improve separation and resolution of the impurity from the main compound.
Mass spectrum shows multiple isotopologues Incomplete deuteration of the compound.1. Quantify isotopic purity: Use the relative peak intensities in the mass spectrum to determine the percentage of the d8 species and other isotopologues. 2. Further purification (if necessary): Depending on the requirements of the experiment, further purification by preparative HPLC may be necessary to enrich the d8 species.
Broad or tailing peaks in HPLC 1. Interaction of the phenolic hydroxyl group with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH.1. Modify mobile phase: Add a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the hydroxyl group. 2. Reduce sample concentration: Inject a more dilute sample. 3. Adjust pH: Ensure the mobile phase pH is appropriate for the analysis of a phenolic compound.
Inconsistent retention times in HPLC 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column degradation.1. Check HPLC system: Ensure the pump is functioning correctly and the mobile phase is properly mixed and degassed.[9][10] 2. Use a column oven: Maintain a constant column temperature. 3. Evaluate column performance: If the issue persists, the column may need to be replaced.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for 3,5-Dimethyl-4-hydroxybenzonitrile and its deuterated isotopologues in mass spectrometry. This data is crucial for identifying the isotopic purity of a sample.

Compound Molecular Formula Exact Mass (Da)
3,5-Dimethyl-4-hydroxybenzonitrile (d0)C₉H₉NO147.0684
3,5-Dimethyl-4-hydroxybenzonitrile-d1C₉H₈DNO148.0747
.........
3,5-Dimethyl-4-hydroxybenzonitrile-d7C₉H₂D₇NO154.1122
3,5-Dimethyl-4-hydroxybenzonitrile-d8 C₉HD₈NO 155.1185

Experimental Protocols

Protocol 1: Identification of Chemical Impurities by LC-MS

  • Sample Preparation: Dissolve a small amount of the 3,5-Dimethyl-4-hydroxybenzonitrile-d8 sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1 mg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of all potential impurities.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

    • Scan Range: 50-500 m/z.

  • Data Analysis: Analyze the chromatogram for any peaks other than the main product. Determine the exact mass of any impurity peaks and use this information to propose potential structures based on the known synthesis and deuteration pathways.

Protocol 2: Assessment of Isotopic Purity by Mass Spectrometry

  • Sample Preparation and LC-MS Analysis: Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Obtain the mass spectrum for the main peak corresponding to 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

    • Identify the peak for the fully deuterated molecule (d8) and any peaks corresponding to incompletely deuterated species (d0 to d7).

    • Calculate the relative abundance of each isotopologue by integrating the area of their respective peaks.

    • The isotopic purity is expressed as the percentage of the d8 species relative to the sum of all isotopologues.

Logical Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying and troubleshooting common impurities in 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Impurity_Identification_Workflow Workflow for Impurity Identification in 3,5-Dimethyl-4-hydroxybenzonitrile-d8 cluster_0 Initial Analysis cluster_1 Evaluation of Results cluster_2 Troubleshooting Paths cluster_3 Actionable Steps start Sample of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 lcms_analysis Perform LC-MS Analysis start->lcms_analysis check_purity Review Chromatogram and Mass Spectrum lcms_analysis->check_purity pure Compound is Pure check_purity->pure Single Peak with Correct Mass chem_impurities Chemical Impurities Detected check_purity->chem_impurities Multiple Peaks iso_impurities Isotopic Impurities Detected check_purity->iso_impurities Mass Spectrum shows d0-d7 end_use Proceed with Experiment pure->end_use identify_chem Identify Chemical Impurities (MS/MS, NMR) chem_impurities->identify_chem quantify_iso Quantify Isotopic Purity iso_impurities->quantify_iso purify_chem Purify Sample (e.g., Prep-HPLC) identify_chem->purify_chem quantify_iso->end_use Purity Acceptable purify_chem->end_use

Caption: Logical workflow for the identification and resolution of impurities.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 3,5-Dimethyl-4-hydroxybenzonitrile?

A1: The two primary synthetic routes are a one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) and a palladium-catalyzed cyanation of 4-bromo-2,6-dimethylphenol.[1][2][3] The one-pot synthesis is often preferred due to its efficiency and high yields.[4]

Q2: How is the deuterated analog, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, typically prepared?

Q3: What is the role of N,N-dimethylformamide (DMF) in the one-pot synthesis?

A3: In the one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine (B1172632) hydrochloride, DMF is used as a solvent. Studies have shown that using DMF as the solvent results in optimal yields compared to other solvents like formic acid or acetic acid.[4]

Q4: What are some common impurities that can arise during the synthesis?

A4: Potential impurities could include unreacted starting materials (e.g., 3,5-dimethyl-4-hydroxybenzaldehyde), the intermediate aldoxime, and byproducts from side reactions. In the palladium-catalyzed reaction, impurities could arise from the catalyst and ligands.

Q5: How can the purity of the final product be assessed?

A5: The purity of 3,5-Dimethyl-4-hydroxybenzonitrile can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A sharp melting point range is indicative of high purity.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: The reaction may not have gone to completion.- Monitor the reaction progress using HPLC or TLC. - Optimize reaction time and temperature. A study on the non-deuterated synthesis showed a yield of 93% under optimal conditions.[4]
Suboptimal solvent: The choice of solvent can significantly impact yield.- For the one-pot synthesis from the aldehyde, DMF is the recommended solvent for optimal yields.[4]
Poor quality starting materials: Impurities in the starting materials can interfere with the reaction.- Ensure the purity of starting materials (e.g., 3,5-dimethyl-4-hydroxybenzaldehyde, hydroxylamine hydrochloride) using appropriate analytical techniques.
Moisture in the reaction: The presence of water can lead to unwanted side reactions, such as hydrolysis of the nitrile.[5][6]- Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Byproducts Side reactions: Undesired reactions can compete with the main reaction pathway.- Optimize reaction conditions (temperature, concentration) to favor the desired product. - In the palladium-catalyzed cyanation, ensure the proper ratio of catalyst, ligand, and reactants.[2]
Decomposition of product: The product may be unstable under the reaction or workup conditions.- Use milder reaction conditions if possible. - Perform the workup at a lower temperature.
Difficulty in Purification Co-eluting impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.- Optimize the mobile phase for column chromatography. - Consider alternative purification methods such as recrystallization or preparative HPLC.
Product insolubility: The product may not be soluble in the chosen purification solvents.- Test the solubility of the crude product in various solvents to find a suitable system for purification.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile

This protocol is based on the synthesis of the non-deuterated compound and can be adapted for the deuterated analog using the corresponding deuterated starting material.

Materials:

  • 3,5-Dimethyl-4-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Combine 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in N,N-dimethylformamide (DMF).[1]

  • Heat the reaction mixture under optimized conditions (specific temperature and duration to be determined by monitoring the reaction).[1]

  • Monitor the reaction progress by HPLC until the starting material is consumed.[4]

  • Upon completion, perform a suitable workup procedure to isolate the crude product.

  • Purify the crude product by methods such as recrystallization or column chromatography to obtain pure 3,5-Dimethyl-4-hydroxybenzonitrile.[2]

Protocol 2: Palladium-Catalyzed Cyanation

This method provides an alternative route to the target compound.

Materials:

  • 4-Bromo-2,6-dimethylphenol

  • Malononitrile

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Sodium tert-butoxide (t-BuONa)

  • Potassium fluoride (B91410) (KF)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), combine 4-bromo-2,6-dimethylphenol, malononitrile, the palladium catalyst, CuI, 1,10-phenanthroline, t-BuONa, and KF in either DMF or NMP.[2]

  • Stir the reaction mixture at 130 °C for 24 hours.[2]

  • After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of diatomaceous earth.[2]

  • Remove the solvent under reduced pressure to obtain the crude product.[2]

  • Determine the conversion rate using Gas Chromatography (GC) analysis.[2]

  • Purify the crude product using silica (B1680970) gel column chromatography.[2]

Visualizations

Synthesis_Pathway cluster_one_pot One-Pot Synthesis cluster_pd_catalyzed Palladium-Catalyzed Cyanation A 3,5-Dimethyl-4- hydroxybenzaldehyde C 3,5-Dimethyl-4- hydroxybenzonitrile A->C DMF, Heat B Hydroxylamine hydrochloride B->C D 4-Bromo-2,6- dimethylphenol F 3,5-Dimethyl-4- hydroxybenzonitrile D->F Pd catalyst, CuI, Ligand, Base, 130°C E Malononitrile E->F

Caption: Synthetic routes to 3,5-Dimethyl-4-hydroxybenzonitrile.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t) Check_Purity->Optimize_Conditions If pure Check_Solvent Verify Solvent and Moisture Optimize_Conditions->Check_Solvent If still low Modify_Workup Modify Workup Procedure Check_Solvent->Modify_Workup If dry & optimal Purification Optimize Purification Modify_Workup->Purification If issues persist Success Improved Yield/ Purity Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

troubleshooting peak tailing of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Troubleshooting Guide

Question 1: What is peak tailing and how is it identified?

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with the latter half being broader than the front half.[1] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value near 1.0 signifies a symmetrical peak, whereas values greater than 1.2 indicate significant tailing.[2] For most analytical methods, a tailing factor up to 1.5 might be acceptable, but values exceeding 2.0 are generally considered unacceptable for high-precision analyses.[2]

Question 2: My 3,5-Dimethyl-4-hydroxybenzonitrile-d8 peak is tailing. What are the likely causes?

Peak tailing for phenolic compounds like 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The polar hydroxyl group of your analyte can form strong hydrogen bonds with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[3][4] This secondary retention mechanism holds back some analyte molecules longer than others, resulting in a "tail".[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[5] If the pH is near the pKa of the analyte's phenolic hydroxyl group, the compound will exist as a mixture of ionized and non-ionized forms, leading to peak distortion.[3][5] Similarly, at a higher pH, residual silanols on the column are more likely to be ionized and interact with the analyte.[6][7]

  • Metal Chelation: Trace metal impurities, such as iron and aluminum, within the silica (B1680970) matrix of the column can interact with the analyte, creating another retention mechanism that contributes to peak tailing.[8][9]

  • Column Overload: Injecting an excessive amount of sample (mass overload) or too large a volume can saturate the stationary phase, leading to poor peak shape.[3][4]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that cause peak tailing.[1][3]

  • Extra-Column Effects: Issues such as excessive tubing length or diameter, and poorly made connections can lead to band broadening and peak tailing.[1][10]

Question 3: How can I systematically troubleshoot peak tailing for my compound?

A logical workflow can help you diagnose and resolve the issue. Start by assessing the extent of the problem and then systematically investigate the potential chemical and physical causes.

G cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 Chemical Causes cluster_2 Physical/Instrumental Causes start Observe Peak Tailing (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks adjust_ph Adjust Mobile Phase pH (Lower to pH 2.5-3.5) check_all_peaks->adjust_ph No, only analyte peak check_connections Inspect Tubing and Fittings for Dead Volume check_all_peaks->check_connections Yes check_column Use High-Purity, End-Capped Column adjust_ph->check_column additives Consider Mobile Phase Additives (e.g., Buffer) check_column->additives sample_solvent Check Sample Solvent (Weaker than Mobile Phase) additives->sample_solvent solution Symmetrical Peak (Tf ≈ 1.0) sample_solvent->solution check_overload Reduce Injection Volume/Concentration check_connections->check_overload column_health Flush or Replace Column check_overload->column_health column_health->solution

A systematic workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing 3,5-Dimethyl-4-hydroxybenzonitrile-d8?

For acidic compounds like phenols, the mobile phase pH should ideally be at least 2 pH units below the analyte's pKa to ensure it is in its neutral, un-ionized form.[3] Operating at a low pH (e.g., 2.5-3.5) also suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions and thus reducing peak tailing.[1][3] Using a buffer is recommended to maintain a stable pH throughout the analysis.[1]

Q2: Can the choice of HPLC column affect peak tailing?

Absolutely. Modern, high-purity (Type B) silica columns that are "end-capped" are highly recommended.[11] End-capping chemically deactivates most of the residual silanol groups, significantly reducing the sites for secondary interactions.[12][13] Older, Type A silica columns have a higher content of free silanols and trace metals, which can exacerbate peak tailing.[11] If tailing persists, consider an alternative stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for aromatic compounds.[1]

Q3: How does the sample solvent impact peak shape?

The solvent used to dissolve your sample should be as weak as, or weaker than, the mobile phase.[3] If you dissolve your sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 10% acetonitrile), it can cause peak distortion and tailing.[3][4]

Q4: Could my sample be overloading the column?

Yes, this is a common cause of peak fronting, but can also contribute to tailing.[3][4] If you suspect column overload, try diluting your sample or reducing the injection volume.[14] If the peak shape improves, overload was likely the issue.

Q5: When should I consider replacing my HPLC column?

If you have optimized the mobile phase and checked for instrumental issues, but peak tailing persists and performance has declined over time, the column may be degraded or contaminated.[1][3] Before replacing it, you can try flushing it with a strong solvent according to the manufacturer's instructions to remove contaminants.[1] Using a guard column can also help protect your analytical column and extend its lifetime.[1]

Data Summary

The following table summarizes how different HPLC parameters can be adjusted to mitigate peak tailing for phenolic compounds.

ParameterStandard Condition (Tailing Observed)Troubleshooting ActionExpected Outcome on Tailing Factor (Tf)
Mobile Phase pH pH > 4.0Lower pH to 2.5 - 3.5 using an additive like 0.1% formic acid.[12]Significant Decrease in Tf
Column Type Older, Type A silica columnSwitch to a high-purity, end-capped (Type B) C18 column.[11]Decrease in Tf
Sample Concentration High (e.g., >50 µg/mL)Dilute sample 10-fold.[14]Decrease in Tf if overload was the cause
Sample Solvent 100% AcetonitrileReconstitute sample in the initial mobile phase composition.[3]Improved Peak Symmetry
Tubing Long, wide-bore tubing (e.g., 0.01" ID)Use shorter, narrower internal diameter tubing (e.g., 0.005" ID).[10]Minor Decrease in Tf

Experimental Protocols

Protocol 1: HPLC Analysis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 with Optimized Peak Shape

This method is designed to minimize peak tailing for phenolic compounds.

  • HPLC System: Standard HPLC or UHPLC system with a UV or Diode Array Detector (DAD).

  • Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD, monitoring at the λmax of 3,5-Dimethyl-4-hydroxybenzonitrile (typically around 270-280 nm).

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (90% Solvent A, 10% Solvent B).

Protocol 2: Column Flushing to Restore Performance

If you suspect column contamination is causing peak tailing, a flushing procedure can help.

  • Disconnect the column from the detector.

  • Flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) for at least 30 minutes each:

    • Reversed-phase compatible solvent (e.g., HPLC-grade water)

    • Isopropanol

    • Hexane (if compatible with your system and column)

    • Isopropanol

    • Mobile phase without buffer

  • Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

Signaling Pathways and Logical Relationships

Below is a diagram illustrating the chemical interactions at the stationary phase surface that lead to peak tailing for phenolic compounds.

G cluster_0 Analyte-Stationary Phase Interactions cluster_1 Silica Stationary Phase cluster_2 Chromatographic Result analyte 3,5-Dimethyl-4- hydroxybenzonitrile-d8 c18 Primary Interaction (Hydrophobic) C18 Chains analyte->c18 Leads to silanol Secondary Interaction (Hydrogen Bonding) Residual Silanol (Si-OH) analyte->silanol Leads to metal Secondary Interaction (Chelation) Metal Impurity (M+) analyte->metal Leads to good_peak Symmetrical Peak (Desired) c18->good_peak tailing_peak Peak Tailing (Observed) silanol->tailing_peak metal->tailing_peak

Interactions leading to peak tailing for phenolic compounds.

References

Technical Support Center: Overcoming Solubility Challenges with 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in deuterated solvents during their experiments.

Troubleshooting Guide

Q1: My 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is not dissolving in my deuterated solvent. What should I do first?

A1: The initial step is to ensure you are using an appropriate solvent based on the polarity of 3,5-Dimethyl-4-hydroxybenzonitrile-d8. This compound is a polar organic molecule. Therefore, polar deuterated solvents are more likely to be effective. We recommend a systematic approach to solvent selection.

Recommended Initial Solvent Screening:

Start with the most common deuterated solvents and observe the solubility at room temperature.

Deuterated SolventPolarityExpected Solubility of 3,5-Dimethyl-4-hydroxybenzonitrile-d8
Chloroform-d (CDCl₃)LowPotentially soluble
Dichloromethane-d2 (CD₂Cl₂)Low-MediumPotentially soluble
Acetone-d6MediumLikely soluble
Acetonitrile-d3 (CD₃CN)Medium-HighLikely soluble
Methanol-d4 (CD₃OD)HighVery likely soluble
Dimethyl sulfoxide-d6 (DMSO-d6)HighVery likely soluble
Deuterium (B1214612) oxide (D₂O)Very HighPoorly soluble

This data is qualitative and based on the known solubility of the non-deuterated analogue and supplier information.[1][2][3]

Q2: I've tried a common polar deuterated solvent and the solubility is still poor. What are my next steps?

A2: If single-solvent systems are not effective, you can employ several techniques to enhance solubility. These include using a co-solvent system, adjusting the temperature, or ensuring your sample is of high purity.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting solubility issues.

Q3: How do I properly prepare a test solution to check for solubility?

A3: To accurately assess solubility, it is crucial to follow a standardized sample preparation protocol.

Experimental Protocol: Solubility Test

  • Sample Weighing: Accurately weigh 1-2 mg of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 into a clean, dry vial.

  • Solvent Addition: Add 0.6-0.7 mL of the selected deuterated solvent to the vial.

  • Mixing: Vortex the vial for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution against a dark background to check for any undissolved particles.

  • Filtration (if necessary): If the solution is not clear, filter it through a pipette with a small cotton or glass wool plug into a clean NMR tube.[4]

Frequently Asked Questions (FAQs)

Q4: Can I use a mixture of deuterated solvents to dissolve my compound?

A4: Yes, using a co-solvent system is a common and effective technique. If your compound is partially soluble in a less polar solvent like CDCl₃, adding a small amount of a more polar solvent like DMSO-d6 can significantly improve solubility.

Experimental Protocol: Co-Solvent Dissolution

  • Primary Solvent: Add 0.5 mL of the primary deuterated solvent (e.g., CDCl₃) to your sample.

  • Secondary Solvent Addition: Add the secondary, more polar solvent (e.g., DMSO-d6) dropwise while vortexing.

  • Observation: Continue adding the secondary solvent until the compound fully dissolves. Keep track of the approximate ratio of the two solvents for reproducibility.

  • Final Volume Adjustment: If necessary, add more of the primary solvent to reach the desired final volume of 0.6-0.7 mL.

Q5: Will heating the sample help improve solubility?

A5: Gentle heating can increase the solubility of many compounds. However, it is important to use a solvent with a sufficiently high boiling point and to ensure your compound is thermally stable.

Experimental Protocol: Dissolution with Temperature Variation

  • Solvent Selection: Choose a solvent with a high boiling point, such as DMSO-d6 (Boiling Point: 189 °C).

  • Sample Preparation: Prepare your sample in the chosen solvent in a vial with a secure cap.

  • Gentle Heating: Warm the vial in a water bath or on a heat block at a low temperature (e.g., 40-50 °C).

  • Agitation: Periodically remove the vial and vortex to aid dissolution.

  • Cooling and Observation: Allow the sample to cool to room temperature and observe if the compound remains in solution or precipitates out.

Q6: Why is it important to use a deuterated solvent for NMR?

A6: Deuterated solvents are essential for ¹H NMR spectroscopy because they do not produce large solvent signals that would otherwise obscure the signals from your compound of interest.[5] The deuterium nucleus resonates at a different frequency than protons, and modern NMR spectrometers use the deuterium signal for locking the magnetic field, which ensures the stability and accuracy of the measurement.[6]

Q7: Could impurities in my sample be causing solubility issues?

A7: Yes, impurities can significantly affect the solubility of your compound. If your sample is not fully dissolving, consider re-purifying it to ensure high purity. The presence of insoluble impurities will lead to poor quality NMR spectra.[4]

Solvent Selection Decision Pathway:

SolventSelection Start Start: Select a Solvent Polarity Is the compound polar? Start->Polarity TryPolar Try a polar solvent (e.g., DMSO-d6, CD₃OD) Polarity->TryPolar Yes TryNonPolar Try a non-polar solvent (e.g., CDCl₃, Benzene-d6) Polarity->TryNonPolar No Soluble Is it soluble? TryPolar->Soluble TryNonPolar->Soluble End Proceed with NMR Soluble->End Yes Troubleshoot Troubleshoot (Co-solvent, Temperature) Soluble->Troubleshoot No

Caption: Decision pathway for selecting an appropriate deuterated solvent.

References

Technical Support Center: 3,5-Dimethyl-4-hydroxybenzonitrile-d8 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 stock solutions?

A1: The degradation of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 can be attributed to three main factors:

  • Oxidation: The hydroxyl group on the phenol (B47542) ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored degradation products like quinones.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the molecule.

  • Hydrolysis: The nitrile group (-CN) can undergo hydrolysis to form a carboxylic acid, particularly in the presence of strong acids or bases, or over extended periods in aqueous solutions.

Q2: What are the recommended storage conditions for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 stock solutions?

A2: To ensure the long-term stability of your stock solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures, between 2°C and 8°C.[1] For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1]

  • Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent: Use high-purity, anhydrous solvents. Acetonitrile and methanol (B129727) are common choices. Avoid solvents that may contain reactive impurities.

Q3: How can I tell if my 3,5-Dimethyl-4-hydroxybenzonitrile-d8 stock solution has degraded?

A3: Signs of degradation include:

  • Color Change: A noticeable change in the color of the solution (e.g., turning yellow or brown) can indicate the formation of oxidation products.

  • Precipitation: The formation of a precipitate may suggest that the compound is no longer fully dissolved or has degraded into less soluble products.

  • Chromatographic Analysis: The most reliable method is to analyze the solution by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks or a decrease in the area of the main peak is a clear indication of degradation.

Troubleshooting Guide

This guide will help you identify and resolve potential issues with the stability of your 3,5-Dimethyl-4-hydroxybenzonitrile-d8 stock solutions.

TroubleshootingGuide start Problem: Suspected Degradation of Stock Solution check_visual Visually Inspect Solution (Color change, precipitate?) start->check_visual analyze_hplc Analyze by HPLC-UV or GC-MS check_visual->analyze_hplc If signs of degradation are present or for confirmation degradation_confirmed Degradation Confirmed (New peaks, decreased main peak area) analyze_hplc->degradation_confirmed no_degradation No Significant Degradation (Purity >98%) degradation_confirmed->no_degradation No investigate_storage Investigate Storage Conditions degradation_confirmed->investigate_storage Yes investigate_solvent Investigate Solvent Quality degradation_confirmed->investigate_solvent Yes investigate_handling Investigate Handling Procedures degradation_confirmed->investigate_handling Yes remediate_storage Remediation: - Store at 2-8°C or -20°C - Protect from light - Use inert atmosphere investigate_storage->remediate_storage remediate_solvent Remediation: - Use high-purity, anhydrous solvent - Prepare fresh solutions investigate_solvent->remediate_solvent remediate_handling Remediation: - Minimize exposure to air - Avoid contamination investigate_handling->remediate_handling prepare_new Prepare Fresh Stock Solution remediate_storage->prepare_new remediate_solvent->prepare_new remediate_handling->prepare_new

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathway

The primary degradation pathways for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 are initiated by oxidation of the phenolic hydroxyl group.

DegradationPathway parent 3,5-Dimethyl-4-hydroxybenzonitrile-d8 phenoxyl_radical Phenoxyl Radical Intermediate parent->phenoxyl_radical Oxidation oxidizing_agent Oxidizing Agent (O2, Light, Metal Ions) oxidizing_agent->phenoxyl_radical quinone 2,6-Dimethyl-p-benzoquinone phenoxyl_radical->quinone Further Oxidation dimer Dimerization Products phenoxyl_radical->dimer Dimerization

Caption: Plausible oxidative degradation pathway.

Quantitative Data Summary

While specific stability data for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is not extensively published, the following table provides a representative example of stability data that could be generated. This data is for illustrative purposes to guide your own stability assessments.

Storage ConditionSolventPurity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
2-8°C, Protected from Light Acetonitrile99.899.599.1
Methanol99.799.398.8
25°C, Exposed to Light Acetonitrile98.596.292.5
Methanol98.295.891.7
-20°C, Protected from Light Acetonitrile>99.9>99.999.8

Note: This is hypothetical data. It is crucial to perform your own stability studies for your specific storage conditions and solvent systems.

Experimental Protocol: Stability Assessment by HPLC-UV

This protocol outlines a general method for assessing the stability of your 3,5-Dimethyl-4-hydroxybenzonitrile-d8 stock solutions.

1. Objective: To determine the purity and identify potential degradation products in a stock solution of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 over time.

2. Materials:

  • 3,5-Dimethyl-4-hydroxybenzonitrile-d8 stock solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. HPLC Method:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm and 270 nm (or scan for optimal wavelength)

4. Procedure:

  • Initial Analysis (T=0):

    • Dilute the freshly prepared stock solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

    • Inject the diluted solution into the HPLC system and record the chromatogram.

    • Identify the main peak corresponding to 3,5-Dimethyl-4-hydroxybenzonitrile-d8 and record its retention time and peak area. The initial purity should be >98%.

  • Stability Study:

    • Store aliquots of the stock solution under the desired conditions (e.g., 2-8°C protected from light, 25°C exposed to light).

    • At specified time points (e.g., 1 week, 1 month, 3 months), remove an aliquot.

    • Dilute the aliquot to the same concentration as the initial analysis.

    • Inject the diluted solution and record the chromatogram.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (T=0) chromatogram.

    • Calculate the purity of the compound at each time point using the following formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Look for the appearance of any new peaks, which would indicate degradation products.

    • A significant decrease in the main peak area and the appearance of new peaks confirms degradation.

References

Technical Support Center: Optimizing Mass Spectrometry for 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in LC-MS analysis?

A1: 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is a stable isotope-labeled internal standard (SIL-IS). Its primary function is to act as an internal reference to correct for variations during sample preparation, injection, and analysis.[1] Because it is chemically almost identical to the unlabeled analyte, it experiences similar matrix effects, extraction recovery, and ionization efficiency, thereby enabling highly accurate and precise quantification.[1][2]

Q2: Why does the deuterated standard (d8) sometimes elute slightly earlier than the non-deuterated analyte?

A2: This phenomenon is known as the chromatographic isotope effect.[3] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's physicochemical properties, affecting its interaction with the LC column's stationary phase. This often results in the deuterated compound eluting just before its non-deuterated counterpart.[3] While this shift is often minimal, it can impact quantification if the peaks are not sufficiently integrated.[4]

Q3: How can I minimize the chromatographic shift between the analyte and the d8 internal standard?

A3: To minimize the impact of the isotope effect, consider the following:

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature can help reduce the separation between the two peaks.[3] A shallower gradient may broaden the peaks, promoting better co-elution.[1]

  • Consider Alternative Standards: If a significant chromatographic separation persists and compromises data quality, using a ¹³C or ¹⁵N labeled standard may be a better choice as they typically show negligible retention time shifts.[3]

Q4: My d8 standard has a different peak shape compared to the analyte. What could be the cause?

A4: Discrepancies in peak shape can stem from several factors:

  • Co-eluting Interferences: The deuterated standard may have a co-eluting impurity that is not present with the analyte.[3]

  • Suboptimal Source Conditions: Poorly optimized Electrospray Ionization (ESI) source parameters can negatively affect ionization efficiency and peak shape.[3]

  • High Concentration: Injecting an overly concentrated solution of the standard can lead to peak fronting or tailing.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Signal Intensity or Sensitivity

  • Symptom: The signal for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is weak or undetectable.

  • Possible Cause: Suboptimal mass spectrometer source parameters.

  • Solution: Perform a systematic optimization of the ESI source parameters via direct infusion. Key parameters to adjust include spray voltage, cone/fragmentor voltage, gas temperatures, and gas flow rates.[3][5] Since 3,5-Dimethyl-4-hydroxybenzonitrile is a phenolic compound, it can be ionized in both positive and negative modes, which should be evaluated.

Table 1: General Starting ESI Parameters for Optimization

Parameter Typical Range (Positive Ion) Typical Range (Negative Ion) Optimization Notes
Spray Voltage (V) 2000 - 4000 2000 - 4000 Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[3]
Drying Gas Temp. (°C) 200 - 350 200 - 350 Optimize to ensure efficient desolvation without causing thermal degradation.[3][6]
Drying Gas Flow (L/min) 4 - 12 4 - 12 Higher flow can improve desolvation but may reduce sensitivity if set too high.[3]
Nebulizer Pressure (psi) 20 - 60 20 - 60 Controls droplet size; higher pressure leads to smaller droplets and better desolvation.[6]

| Cone/Fragmentor Voltage (V) | 10 - 100 | 10 - 100 | Crucial for ion transmission and minimizing in-source fragmentation. Ramp this voltage to find the optimum for the precursor ion.[3][7] |

Note: These are general ranges, and optimal values are instrument-dependent.[3]

G General MS Parameter Optimization Workflow cluster_prep Preparation cluster_infusion Infusion & Tuning cluster_analysis Analysis & Finalization A Prepare Analyte & d8-IS Solution in Mobile Phase B Infuse Solution Directly into MS (5-10 µL/min) A->B C Optimize Spray Voltage & Nebulizer Gas B->C D Optimize Drying Gas Flow & Temperature C->D E Ramp Cone/Fragmentor Voltage for Precursor Ion D->E F Identify Optimal Parameters for Precursor Ion E->F G Optimize Collision Energy for Product Ions (MRM) F->G For MS/MS H Finalize Method with Optimized Parameters F->H G->H

Caption: Workflow for systematic MS parameter optimization via infusion.

Issue 2: Inaccurate Quantification or High %CV

  • Symptom: Quality control (QC) samples show high coefficients of variation (%CV), or the calculated concentrations are inaccurate.[1]

  • Possible Cause 1: Isotopic Contribution from the Internal Standard.

    • Explanation: The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.[8] This impurity contributes to the analyte's signal, causing a positive bias, especially at low concentrations.[8]

    • Solution: Inject a high-concentration solution of the 3,5-Dimethyl-4-hydroxybenzonitrile-d8 standard alone and monitor the mass transition for the unlabeled analyte.[8] If a significant signal is detected, consult the supplier's Certificate of Analysis (CoA) for isotopic purity and consider this contribution in your calculations, especially for low-level quantification.[3]

  • Possible Cause 2: In-Source Fragmentation.

    • Explanation: The d8-standard loses a deuterium atom in the ion source and contributes to the analyte's signal at a lower mass.[8]

    • Solution: Optimize (typically, lower) the cone/fragmentor voltage to minimize this fragmentation.[3] The goal is to maximize the precursor ion signal while reducing the formation of fragments in the source. The deuterium labels on the methyl groups and aromatic ring of this specific molecule are chemically stable and less prone to fragmentation than labels on exchangeable sites (e.g., -OH).[8]

  • Possible Cause 3: H/D Back-Exchange.

    • Explanation: Deuterium atoms on the standard exchange with hydrogen atoms from the solvent, a process known as back-exchange. This is more likely for labels at acidic or basic sites and can be influenced by mobile phase pH.[1]

    • Solution: The deuterium labels on 3,5-Dimethyl-4-hydroxybenzonitrile-d8 are on stable carbon positions (methyl and aromatic ring), making back-exchange unlikely. However, it is good practice to evaluate the stability of the standard in your sample diluent and mobile phase over the expected run time.[1] Maintain a neutral pH for samples and mobile phases where possible.[1]

G A Problem: Inaccurate Quantification (High %CV) B Possible Cause 1: Chromatographic Shift (Isotope Effect) A->B C Possible Cause 2: Unlabeled Impurity in d8-IS A->C D Possible Cause 3: In-Source Fragmentation of d8-IS A->D SolB Solution: - Overlay Chromatograms - Adjust LC Gradient B->SolB SolC Solution: - Inject High Conc. of d8-IS Alone - Check CoA for Purity C->SolC SolD Solution: - Reduce Cone/Fragmentor Voltage - Re-optimize Source Parameters D->SolD

Caption: Troubleshooting logic for inaccurate quantification issues.

Experimental Protocols

Protocol 1: ESI Source Parameter Optimization via Infusion Analysis

  • Objective: To determine the optimal ESI source parameters for maximizing the signal of 3,5-Dimethyl-4-hydroxybenzonitrile and its d8-analog.

  • Methodology:

    • Prepare Solution: Create a solution of the analyte and the d8-IS in your initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable signal (e.g., 100 ng/mL).

    • Infuse Solution: Using a syringe pump and a T-junction, infuse the solution directly into the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min) without the LC column.[3]

    • Optimize Parameters (One-Factor-at-a-Time):

      • Spray Voltage: While infusing, gradually increase the spray voltage until a stable signal is seen. Record the voltage that gives the highest and most stable signal.[3]

      • Gas Flow & Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity for the precursor ion.[3]

      • Cone/Fragmentor Voltage: This is a critical step. Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V). Record the signal intensity of the precursor ion. Select the voltage that provides the maximum precursor signal without inducing significant fragmentation.[3]

    • Finalize Parameters: Record the set of parameters that provides the best and most stable signal for your compound.

Protocol 2: Quantification of Isotopic Purity and Crosstalk

  • Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard.[1]

  • Methodology:

    • Prepare Solution: Prepare a solution of only the 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in a clean solvent at a concentration significantly higher than what is used in your assay (e.g., 10-20x the concentration of the highest calibrator).[1]

    • LC-MS/MS Analysis: Analyze this solution using the exact same LC-MS/MS method as your samples.

    • Monitor Transitions: Monitor the MRM transition for the unlabeled analyte.

    • Calculate Contribution: Integrate the peak area of the unlabeled analyte signal, if any is present. The ratio of this peak area to the peak area of the d8-standard provides an estimate of the isotopic impurity.[1] This value can be used to correct quantitative data, especially at the lower limit of quantification.[1]

References

Technical Support Center: Purification of Crude 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Issue 1: Low Yield After Purification

Potential Cause Suggested Solution
Incomplete Reaction: The synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 from its aldehyde precursor may not have gone to completion.Monitor the reaction progress using an appropriate technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the reaction is complete before work-up and purification.[1][2]
Product Loss During Extraction: The product may be partially lost in the aqueous phase during work-up if the pH is too high, leading to the formation of the phenoxide salt.Ensure the aqueous layer is acidified to a pH of approximately 5-6 before extraction with an organic solvent to keep the product in its neutral, less water-soluble form.
Co-elution with Impurities: During column chromatography, the product may elute with impurities, leading to the discarding of mixed fractions and thus a lower yield of pure product.Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary.
Product Adsorption on Silica (B1680970) Gel: Phenolic compounds can sometimes irreversibly adsorb to silica gel, especially if the silica is acidic.Deactivate the silica gel by treating it with a small amount of a polar solvent like methanol (B129727) and then drying it before use. Alternatively, add a small percentage of a polar solvent or a modifier like triethylamine (B128534) to the mobile phase.
Precipitation During Chromatography: The compound may precipitate on the column if the solvent polarity changes too abruptly or if the sample is too concentrated.Load the sample in a solvent mixture that is similar in polarity to the initial mobile phase. Ensure the sample is fully dissolved before loading.

Issue 2: Product Purity is Below Expectation After Purification

Potential Cause Suggested Solution
Inadequate Separation of Impurities: Common impurities from the one-pot synthesis include unreacted 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) and the intermediate oxime.[2][3]For column chromatography, use a less polar solvent system initially to elute non-polar impurities, followed by a gradual increase in polarity to elute the desired product. For recrystallization, choose a solvent system where the impurities are either very soluble or insoluble at all temperatures.
Isotopic Scrambling (H/D Exchange): The deuterium (B1214612) atoms on the methyl groups can exchange with protons from protic solvents, especially under acidic or basic conditions, or at elevated temperatures, leading to a decrease in isotopic purity.Use aprotic solvents for purification where possible. If a protic solvent must be used, maintain neutral pH and keep the temperature as low as possible. Analyze the isotopic purity using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Contamination from Solvents or Glassware: Residual impurities in solvents or on glassware can contaminate the final product.Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
Thermal Decomposition: The compound may be sensitive to high temperatures, leading to degradation and the formation of impurities.Avoid excessive heat during solvent removal (e.g., rotary evaporation). Use a water bath at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3,5-Dimethyl-4-hydroxybenzonitrile-d8 synthesized from 3,5-dimethyl-4-hydroxybenzaldehyde-d8?

A1: The most likely impurities are the unreacted starting material (3,5-dimethyl-4-hydroxybenzaldehyde-d8) and the intermediate oxime. Depending on the reaction conditions, side products from over-oxidation or other side reactions could also be present.

Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?

A2: Both techniques can be effective. Column chromatography is often preferred for separating a wider range of impurities, especially those with similar polarities to the product.[5] Recrystallization is a simpler and often more scalable method if a suitable solvent system can be found that effectively excludes the major impurities. The choice depends on the impurity profile of the crude material.

Q3: What is a good starting point for a recrystallization solvent system?

A3: For phenolic compounds like 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a good starting point is a binary solvent system. Common choices include a polar solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate (B1210297), acetone, or methanol) and a non-polar solvent in which it is less soluble at low temperatures (e.g., hexanes, heptane, or toluene).[6] A toluene-methylene chloride mixture has been used for the non-deuterated analog, p-hydroxybenzonitrile.[7]

Q4: What mobile phase should I start with for silica gel column chromatography?

A4: A good starting point for a compound of moderate polarity is a mixture of ethyl acetate and hexanes. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. For more polar impurities, a solvent system like methanol in dichloromethane (B109758) might be necessary.[8]

Q5: How can I confirm the chemical and isotopic purity of my final product?

A5: Chemical purity can be assessed using techniques like HPLC and melting point analysis. A sharp melting point close to the literature value (for the non-deuterated analog, around 123-127 °C) indicates high purity. Isotopic purity (deuterium incorporation) should be determined using High-Resolution Mass Spectrometry (HR-MS) to check the molecular weight and NMR spectroscopy (¹H and ²H NMR) to confirm the positions and extent of deuteration.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for 3,5-Dimethyl-4-hydroxybenzonitrile

Purification MethodTypical RecoveryPurity AchievedKey AdvantagesKey Disadvantages
Recrystallization 70-90%>98%Simple, scalable, can yield high-purity crystals.Finding a suitable solvent can be time-consuming; may not remove all impurities effectively.
Silica Gel Column Chromatography 60-85%>99%Highly effective for separating a wide range of impurities.More labor-intensive, requires larger volumes of solvent, potential for product loss on the column.

Note: The values presented are typical estimates and can vary based on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). Add a non-polar solvent (e.g., hexanes) dropwise until turbidity is observed. Add a few drops of the hot solvent to redissolve the solid.

  • Dissolution: In a larger flask, dissolve the crude 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude 3,5-Dimethyl-4- hydroxybenzonitrile-d8 recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 purity_check Purity Check (HPLC, Melting Point) recrystallization->purity_check column_chromatography->purity_check isotopic_check Isotopic Purity Check (HR-MS, NMR) purity_check->isotopic_check final_product Pure Product isotopic_check->final_product

Caption: General experimental workflow for the purification and analysis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

troubleshooting_workflow cluster_purity_solutions Purity Troubleshooting cluster_yield_solutions Yield Troubleshooting start Purification Attempt purity_low Purity Below Expectation? start->purity_low yield_low Yield Low? purity_low->yield_low No change_solvent Optimize Recrystallization Solvent System purity_low->change_solvent Yes optimize_column Optimize Column Chromatography Conditions purity_low->optimize_column Yes check_isotopic Check for Isotopic Scrambling (H/D Exchange) purity_low->check_isotopic Yes success Successful Purification yield_low->success No check_reaction Verify Reaction Completion yield_low->check_reaction Yes optimize_workup Optimize Extraction and Work-up yield_low->optimize_workup Yes check_adsorption Investigate Adsorption on Silica Gel yield_low->check_adsorption Yes failure Re-evaluate Strategy change_solvent->failure optimize_column->failure check_isotopic->failure check_reaction->failure optimize_workup->failure check_adsorption->failure

References

stability testing of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3,5-Dimethyl-4-hydroxybenzonitrile-d8?

For long-term stability, it is recommended to store 3,5-Dimethyl-4-hydroxybenzonitrile-d8 at 2-8°C, protected from light and air.[1] Some suppliers also suggest storage at room temperature away from light for shorter periods.[2] The compound is a white solid.[1][2]

Q2: What solvents are suitable for dissolving 3,5-Dimethyl-4-hydroxybenzonitrile-d8?

3,5-Dimethyl-4-hydroxybenzonitrile-d8 is soluble in solvents such as chloroform, dichloromethane, and DMSO.[1]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for the deuterated form are not extensively documented, based on its chemical structure (a phenolic nitrile), potential degradation can occur through:

  • Oxidation: The hydroxyl group on the benzene (B151609) ring is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.

  • Hydrolysis: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, particularly under strong acidic or basic conditions and elevated temperatures.

Q4: I am observing a color change in my sample. What could be the cause?

A color change, typically to a yellowish or brownish hue, is often indicative of oxidation of the phenolic hydroxyl group. This can be triggered by exposure to air (oxygen), light, or elevated temperatures. Ensure the compound is stored under an inert atmosphere and protected from light.

Q5: My analytical results show a decrease in the purity of my standard solution over time. How can I prevent this?

To maintain the integrity of standard solutions, it is recommended to:

  • Prepare fresh solutions for each experiment.

  • Store stock solutions at 2-8°C in amber vials to protect from light.

  • If possible, purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize dissolved oxygen.

  • Avoid high pH conditions in aqueous solutions, as this can deprotonate the phenol (B47542) and increase its susceptibility to oxidation.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
Symptom Possible Cause Troubleshooting Steps
High variability between replicate samples.Inhomogeneous sample distribution; inconsistent exposure to stress conditions.Ensure thorough mixing of solutions. Use a calibrated and validated stability chamber to ensure uniform temperature, humidity, and light exposure.
Unexpectedly rapid degradation.Contamination of the sample or solvent; incorrect stress conditions.Use high-purity solvents. Verify the calibration of ovens, light sources, and pH meters. Run a blank sample (solvent only) under the same conditions to check for interfering peaks.
Appearance of unknown peaks in chromatograms.Degradation of the compound; impurities in the solvent or from the container.Characterize the degradation products using techniques like LC-MS or GC-MS. Pre-rinse all glassware and use high-quality, inert container materials.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Tailing peak.Interaction of the phenolic hydroxyl group with active sites on the silica-based column.Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of the phenol. Consider using an end-capped column or a different stationary phase.
Broad peak.Low column temperature; slow kinetics of interaction.Increase the column temperature (e.g., to 30-40°C) to improve peak efficiency.
Ghost peaks.Carryover from previous injections; contamination in the mobile phase.Implement a robust needle wash program. Filter all mobile phases and prepare them fresh daily.

Experimental Protocols

Protocol 1: Forced Degradation Study - Thermal Stress
  • Preparation: Accurately weigh 1 mg of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile:water 50:50) in a clear glass vial. Prepare a control sample and protect it from heat by storing it at 2-8°C.

  • Exposure: Place the sample vial in a calibrated oven at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Protocol 2: Forced Degradation Study - Photostability
  • Preparation: Prepare a solution of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as described in the thermal stress protocol. Prepare a control sample and wrap the vial completely in aluminum foil to protect it from light.

  • Exposure: Place both the sample and control vials in a photostability chamber. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

  • Sampling: After the exposure period, retrieve the samples.

  • Analysis: Analyze both the exposed sample and the dark control by HPLC.

  • Evaluation: Compare the results to determine the extent of degradation due to light exposure.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition Duration Assay (% of Initial) Major Degradation Product (% Peak Area)
Thermal (60°C)48 hours98.5%0.8% (retention time: 3.2 min)
Acidic (0.1 M HCl, 40°C)24 hours99.1%Not Detected
Basic (0.1 M NaOH, 40°C)24 hours92.3%5.4% (retention time: 2.5 min)
Oxidative (3% H₂O₂, RT)8 hours85.7%12.1% (retention time: 4.1 min)
Photolytic (ICH Q1B)-97.2%1.5% (retention time: 3.8 min)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results start Weigh Compound dissolve Dissolve in Solvent start->dissolve aliquot Aliquot into Vials dissolve->aliquot thermal Thermal Stress (60°C) aliquot->thermal photo Photolytic Stress (ICH Q1B) aliquot->photo hydrolysis Hydrolytic Stress (Acid/Base) aliquot->hydrolysis oxidative Oxidative Stress (H2O2) aliquot->oxidative hplc HPLC Analysis thermal->hplc photo->hplc hydrolysis->hplc oxidative->hplc evaluate Evaluate Stability & Quantify Degradants hplc->evaluate

Caption: Workflow for the forced degradation study of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis parent 3,5-Dimethyl-4-hydroxy- benzonitrile-d8 quinone Quinone-type Products parent->quinone [O] amide 4-Carbamoyl-2,6- dimethylphenol-d8 parent->amide H2O (Acid/Base) acid 4-Carboxy-2,6- dimethylphenol-d8 amide->acid Further Hydrolysis

Caption: Potential degradation pathways for 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

References

Validation & Comparative

3,5-Dimethyl-4-hydroxybenzonitrile-d8 vs non-deuterated 3,5-dimethyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuteration and the Kinetic Isotope Effect

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a molecule, known as deuteration, can significantly alter its physicochemical and biological properties. This is primarily due to the kinetic isotope effect (KIE) , a phenomenon where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond often proceed at a slower rate than those involving a C-H bond.[1][2]

In drug discovery and development, this effect is strategically utilized to enhance the metabolic stability of a compound. Many drug metabolism reactions, often mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of metabolism can be reduced, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased exposure.[3]

Physicochemical Properties

The gross physicochemical properties of 3,5-Dimethyl-4-hydroxybenzonitrile and its d8-deuterated analog are expected to be very similar. The primary difference lies in their molecular weight.

Property3,5-Dimethyl-4-hydroxybenzonitrile3,5-Dimethyl-4-hydroxybenzonitrile-d8
Molecular Formula C₉H₉NOC₉HD₈NO
Molecular Weight 147.17 g/mol [4][5][6]~155.22 g/mol [7]
Appearance Off-white to pale beige solidWhite solid
Melting Point 123-127 °CNot reported, expected to be similar to the non-deuterated form
Solubility Soluble in organic solvents like DMSO, Chloroform, and DichloromethaneSoluble in organic solvents like DMSO, Chloroform, and Dichloromethane

Metabolic Stability: A Comparative Overview

The metabolism of aromatic compounds like 3,5-Dimethyl-4-hydroxybenzonitrile can involve hydroxylation of the aromatic ring and oxidation of the methyl groups.[8] The deuteration of the methyl groups and the aromatic ring in 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is expected to significantly enhance its metabolic stability.

Expected Metabolic Pathway of 3,5-Dimethyl-4-hydroxybenzonitrile

A 3,5-Dimethyl-4-hydroxybenzonitrile B Oxidative Metabolism (e.g., CYP450) A->B C-H bond cleavage C Hydroxylated Metabolites B->C D Further Conjugation (e.g., Glucuronidation, Sulfation) C->D E Excretion D->E cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution B Combine microsomes, buffer, and test compound A->B C Pre-incubate at 37°C B->C D Initiate reaction with NADPH C->D E Withdraw aliquots at time points D->E F Terminate reaction with acetonitrile E->F G Centrifuge and collect supernatant F->G H LC-MS/MS analysis G->H I Calculate t½ and CLint H->I cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Add internal standard to sample B Protein precipitation A->B C Centrifuge and collect supernatant B->C D Inject sample C->D E Chromatographic separation D->E F Mass spectrometric detection (MRM) E->F G Calculate peak area ratio F->G H Generate calibration curve G->H I Quantify analyte concentration H->I

References

A Comparative Guide to Deuterated Internal Standards in Analytical Chemistry: Featuring 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is a critical cornerstone of robust and reliable data. In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based assays, the use of an internal standard is indispensable for correcting analytical variability. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely recognized as the gold standard for achieving the highest levels of accuracy and precision. [1][2]

This guide provides an objective comparison of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 with other deuterated internal standards, supported by illustrative experimental data and detailed methodologies. While direct comparative performance data for 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is not extensively available in peer-reviewed literature, this guide leverages established principles of using deuterated standards for the analysis of phenolic compounds to present a scientifically grounded comparison.

The analyte, 3,5-Dimethyl-4-hydroxybenzonitrile, is a substituted phenol (B47542), and its analytical determination would be crucial in various fields, including as an intermediate in the synthesis of antiviral drugs.[3] The use of its deuterated analog, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, as an internal standard is predicated on the principle that it will exhibit nearly identical chemical and physical properties to the analyte, ensuring it effectively mirrors the analyte's behavior throughout the analytical process.[1][2]

The Gold Standard: Why Deuterated Internal Standards Excel

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during:

  • Sample Preparation and Extraction: Any loss of analyte during sample processing steps will be mirrored by a proportional loss of the deuterated internal standard, allowing for accurate correction.

  • Chromatographic Separation: Deuterated standards typically co-elute with the analyte, or elute very closely, meaning they experience the same chromatographic conditions.[2]

  • Ionization and Matrix Effects: In the mass spectrometer source, both the analyte and the deuterated standard are subject to the same matrix effects (ion suppression or enhancement), leading to a consistent analyte-to-internal standard response ratio and more accurate quantification.[2]

Performance Comparison: Deuterated vs. Other Internal Standards

The selection of an appropriate internal standard is a critical step in method development. The following table provides an illustrative comparison of the expected performance of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 against a structural analog internal standard and a non-related internal standard in a hypothetical LC-MS/MS assay for the quantification of 3,5-Dimethyl-4-hydroxybenzonitrile.

Table 1: Illustrative Performance Comparison of Internal Standards for the Analysis of 3,5-Dimethyl-4-hydroxybenzonitrile

Performance Parameter3,5-Dimethyl-4-hydroxybenzonitrile-d8 (Deuterated)Structural Analog (e.g., 4-Hydroxy-3,5-diisopropylbenzonitrile)Non-Related Compound (e.g., Verapamil)
Co-elution with Analyte Nearly identical retention timeDifferent retention timeSignificantly different retention time
Correction for Matrix Effects ExcellentModerate to PoorPoor
Recovery Consistency HighModerateLow
Accuracy (% Bias) < 5%5-15%> 15%
Precision (%RSD) < 5%5-15%> 15%
Regulatory Acceptance Highly RecommendedAcceptable with JustificationGenerally Not Recommended

This data is illustrative and represents typical performance characteristics. Actual results may vary depending on the specific analytical method and matrix.

Experimental Workflow and Protocols

A robust and validated experimental protocol is essential for achieving reliable quantitative results. Below is a typical workflow and detailed methodology for the analysis of a substituted phenol, such as 3,5-Dimethyl-4-hydroxybenzonitrile, in a biological matrix using its deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 3,5-Dimethyl-4-hydroxybenzonitrile-d8 Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Experimental workflow for the quantification of a substituted phenol using a deuterated internal standard.

Detailed Experimental Protocol: LC-MS/MS Quantification of 3,5-Dimethyl-4-hydroxybenzonitrile in Human Plasma

1. Materials and Reagents

  • 3,5-Dimethyl-4-hydroxybenzonitrile (analyte) reference standard

  • 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (internal standard)

  • Human plasma (matrix)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard Solution Preparation

  • Prepare stock solutions of the analyte and internal standard in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions for the calibration curve by serially diluting the analyte stock solution.

  • Prepare a working internal standard solution at a concentration of 100 ng/mL in 50% acetonitrile/water.

3. Sample Preparation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% acetonitrile/water with 0.1% formic acid.

4. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • 3,5-Dimethyl-4-hydroxybenzonitrile: Q1/Q3 (e.g., m/z 146.1 -> 131.1)

    • 3,5-Dimethyl-4-hydroxybenzonitrile-d8: Q1/Q3 (e.g., m/z 154.2 -> 139.2)

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Conclusion

The use of a deuterated internal standard, such as 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is the preferred approach for the accurate and precise quantification of its non-deuterated analog in complex matrices.[1][2] Its ability to mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability compared to other types of internal standards. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards generating high-quality, reliable, and defensible quantitative data.

References

Comparative Guide: 3,5-Dimethyl-4-hydroxybenzonitrile-d8 vs. 3,5-Dimethyl-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 and its non-deuterated analogue, 3,5-Dimethyl-4-hydroxybenzonitrile. Both compounds are key intermediates in the synthesis of various pharmaceuticals, notably as precursors to HIV replication inhibitors.[1][2][3] The strategic incorporation of deuterium (B1214612) in the d8 analogue offers significant advantages in drug development, primarily through the kinetic isotope effect, which can alter metabolic pathways and enhance pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of both compounds is presented below. While a specific Certificate of Analysis for a particular lot of the deuterated compound is not publicly available, the data presented is aggregated from various chemical suppliers.

Property3,5-Dimethyl-4-hydroxybenzonitrile-d83,5-Dimethyl-4-hydroxybenzonitrile
CAS Number 1142096-16-94198-90-7
Molecular Formula C₉HD₈NOC₉H₉NO
Molecular Weight 155.22 g/mol 147.17 g/mol [4][5]
Appearance White Solid[1]Solid[4]
Purity Typically ≥98%[1]Typically ≥97%[4]
Melting Point Not specified123-127 °C[4]
Synonyms 4-Hydroxy-3,5-dimethyl-benzonitrile-d8, 2,6-Dimethyl-4-cyanophenol-d8[1]4-Cyano-2,6-dimethylphenol, 4-Hydroxy-3,5-dimethylbenzonitrile[4][6]

Performance Comparison and Experimental Data

The primary advantage of deuteration lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As many metabolic processes, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds, replacing hydrogen with deuterium can significantly slow down the rate of metabolism.[7] This can lead to:

  • Improved Pharmacokinetic Profile: A slower metabolism often results in a longer plasma half-life and increased overall drug exposure (AUC). This may allow for less frequent dosing and a more stable therapeutic concentration in the bloodstream.

  • Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can reduce the formation of undesirable or toxic metabolites, potentially leading to a better safety profile.[7][8]

  • Increased Metabolic Stability: The deuterated compound is expected to be more resistant to degradation in in-vitro metabolic stability assays (e.g., using liver microsomes).

The following diagram illustrates the theoretical impact of deuteration on the metabolic pathway of a hypothetical drug candidate derived from these intermediates.

Hypothetical Metabolic Pathway cluster_0 Non-Deuterated Compound cluster_1 Deuterated (d8) Compound Parent_H 3,5-Dimethyl-4-hydroxybenzonitrile Derivative Metabolite_H1 Metabolite 1 (Active/Inactive) Parent_H->Metabolite_H1 Metabolism (CYP450) Metabolite_H2 Metabolite 2 (Potentially Toxic) Parent_H->Metabolite_H2 Metabolism (CYP450) Parent_D 3,5-Dimethyl-4-hydroxybenzonitrile-d8 Derivative Metabolite_D1 Metabolite 1 (Slower Formation) Parent_D->Metabolite_D1 Slower Metabolism (KIE) Metabolite_D2 Metabolite 2 (Reduced Formation) Parent_D->Metabolite_D2 Reduced Metabolism (KIE)

Caption: Hypothetical metabolic pathways comparing non-deuterated and deuterated compounds.

Experimental Protocols

While a specific protocol for the synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is not detailed in the search results, a common synthetic route for the non-deuterated analogue involves the dehydration of the corresponding aldoxime. This can be adapted for the deuterated version using deuterated starting materials.

Synthesis of 3,5-Dimethyl-4-hydroxybenzonitrile (Non-Deuterated)

A one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) is a common method.[9]

  • Materials: 3,5-dimethyl-4-hydroxybenzaldehyde, hydroxylamine (B1172632) hydrochloride, N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in DMF in a reaction flask.

    • Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled and the product is isolated by extraction and purified, for example, by recrystallization or column chromatography.

Adaptation for 3,5-Dimethyl-4-hydroxybenzonitrile-d8:

The synthesis would require the use of a deuterated starting material, such as 3,5-bis(methyl-d3)-4-hydroxybenzaldehyde-2,6-d2. The subsequent reaction steps would be analogous to the non-deuterated synthesis.

The following diagram outlines a general experimental workflow for comparing the metabolic stability of the two compounds.

Metabolic Stability Assay Workflow Start Start: Prepare Stock Solutions Incubate_H Incubate Non-Deuterated Compound with Liver Microsomes Start->Incubate_H Incubate_D Incubate Deuterated Compound with Liver Microsomes Start->Incubate_D Quench Quench Reaction at Time Points Incubate_H->Quench Incubate_D->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Compare Compare Degradation Rates Analyze->Compare End End: Determine Half-life Compare->End

Caption: Workflow for comparing the metabolic stability of deuterated and non-deuterated compounds.

Application in HIV Research

Both 3,5-Dimethyl-4-hydroxybenzonitrile and its deuterated analogue are valuable intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The 3,5-dimethylphenyl group is a common moiety in potent anti-HIV agents. The use of the deuterated version in the synthesis of NNRTI candidates could lead to new drugs with improved pharmacokinetic properties, potentially offering better treatment options for HIV infection.

The logical relationship for the application of these compounds in drug discovery is outlined below.

Drug Discovery Application Logic Intermediate_H 3,5-Dimethyl-4- hydroxybenzonitrile Synthesis Synthesis of NNRTI Candidates Intermediate_H->Synthesis Intermediate_D 3,5-Dimethyl-4- hydroxybenzonitrile-d8 Intermediate_D->Synthesis Screening In-vitro Anti-HIV Screening Synthesis->Screening Lead_H Lead Candidate (Non-Deuterated) Screening->Lead_H Lead_D Lead Candidate (Deuterated) Screening->Lead_D PK_Studies Pharmacokinetic Studies Lead_H->PK_Studies Lead_D->PK_Studies Improved_PK Improved PK Profile PK_Studies->Improved_PK Deuterated leads to

Caption: Logical flow from intermediate to improved drug candidate.

References

Determining the Isotopic Purity of 3,5-Dimethyl-4-hydroxybenzonitrile-d8: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the use of deuterated compounds as internal standards or as active pharmaceutical ingredients is on the rise.[1] The isotopic purity of these compounds is a critical quality attribute that can significantly impact the accuracy of quantitative analyses and the safety and efficacy of deuterated drugs.[2] This guide provides a comprehensive comparison of the primary analytical techniques for determining the isotopic purity of 3,5-Dimethyl-4-hydroxybenzonitrile-d8, a key intermediate in the synthesis of HIV replication inhibitors.[3][4]

The two principal methods for this determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document will delve into the experimental protocols for each, present a comparative analysis of their performance, and provide guidance on selecting the most appropriate method for your research needs.

Comparative Analysis of Analytical Techniques

The choice between Mass Spectrometry and NMR spectroscopy for determining isotopic purity often depends on the specific requirements of the analysis, including the desired level of detail, sample availability, and instrumentation access.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues.Measures the nuclear magnetic resonance of isotopes (e.g., ¹H, ²H) to determine the extent and position of deuteration.
Sensitivity High sensitivity, often requiring only nanogram-level sample consumption.[5][6]Lower sensitivity compared to MS, typically requiring microgram to milligram quantities of sample.
Information Provided Provides the overall isotopic enrichment and the distribution of different deuterated species (e.g., d7, d6).[1][5]Can provide information on the specific sites of deuteration and the relative isotopic purity at each position.[1][7]
Quantitative Accuracy Can provide accurate quantitative data on isotopic purity, especially with high-resolution instruments.[5][6]Quantitative NMR (qNMR) can provide highly accurate and precise measurements of isotopic abundance.[8]
Sample Throughput Generally higher throughput, especially with techniques like Electrospray Ionization (ESI).[5][6]Lower throughput due to longer acquisition times.
Instrumentation Widely available in analytical laboratories.Requires access to an NMR spectrometer.

Experimental Protocols

Mass Spectrometry (MS) for Isotopic Purity

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is a powerful technique for determining the isotopic purity of deuterated compounds.[1][5]

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF)

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% formic acid).

  • LC Separation: Inject the sample onto a C18 reverse-phase column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS Analysis: Acquire full-scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of the analyte.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of the undeuterated (d0) and deuterated (d1-d8) forms of 3,5-Dimethyl-4-hydroxybenzonitrile.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Both proton (¹H) and deuterium (B1214612) (²H) NMR spectroscopy can be employed to assess isotopic purity. ¹H NMR can be used to quantify the residual protons at the deuterated positions, while ²H NMR directly measures the deuterium signals.[8]

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure for ¹H NMR:

  • Sample Preparation: Accurately weigh and dissolve a known amount of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 and a certified internal standard in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons on the dimethyl groups and the aromatic ring of the analyte.

    • Integrate a known signal from the internal standard.

    • Calculate the amount of residual protons relative to the internal standard to determine the degree of deuteration.

Procedure for ²H NMR:

  • Sample Preparation: Dissolve the 3,5-Dimethyl-4-hydroxybenzonitrile-d8 sample in a suitable protonated solvent.

  • ²H NMR Acquisition: Acquire a ²H NMR spectrum.

  • Data Analysis:

    • Integrate the deuterium signals corresponding to the different deuterated positions.

    • The relative integrals can provide information about the isotopic distribution.

Visualization of Experimental Workflow

To illustrate the general workflow for determining isotopic purity, the following diagrams are provided.

IsotopicPurityWorkflow_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Analysis Sample 3,5-Dimethyl-4-hydroxybenzonitrile-d8 DiluteSample Dilute Sample Sample->DiluteSample Solvent Solvent (e.g., ACN/H2O) Solvent->DiluteSample LCMS LC-HRMS DiluteSample->LCMS Injection ExtractIC Extract Ion Chromatograms LCMS->ExtractIC Data Acquisition IntegratePeaks Integrate Peak Areas ExtractIC->IntegratePeaks CalculatePurity Calculate Isotopic Purity IntegratePeaks->CalculatePurity

Caption: Workflow for Isotopic Purity Determination by LC-MS.

IsotopicPurityWorkflow_NMR cluster_sample_prep_nmr Sample Preparation cluster_analysis_nmr Analysis cluster_data_processing_nmr Data Processing & Analysis Sample_NMR 3,5-Dimethyl-4-hydroxybenzonitrile-d8 PrepareSample_NMR Prepare NMR Sample Sample_NMR->PrepareSample_NMR Standard_NMR Internal Standard Standard_NMR->PrepareSample_NMR Solvent_NMR Deuterated Solvent Solvent_NMR->PrepareSample_NMR NMR NMR Spectrometer PrepareSample_NMR->NMR Insertion AcquireSpectrum Acquire Spectrum NMR->AcquireSpectrum Data Acquisition IntegrateSignals Integrate Signals AcquireSpectrum->IntegrateSignals CalculatePurity_NMR Calculate Isotopic Purity IntegrateSignals->CalculatePurity_NMR

Caption: Workflow for Isotopic Purity Determination by NMR.

Conclusion

Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for the characterization of deuterated compounds like 3,5-Dimethyl-4-hydroxybenzonitrile-d8. The choice of technique will be guided by the specific analytical needs. For high-throughput screening and determination of overall isotopic enrichment, LC-HRMS is often the preferred method due to its high sensitivity and speed.[5][6] For detailed structural confirmation and precise quantification of deuteration at specific sites, NMR spectroscopy, particularly quantitative ¹H NMR, offers unparalleled insight.[1][8] In many cases, a combination of both techniques provides the most comprehensive understanding of the isotopic purity of a deuterated compound.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Analytical Methods Using 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of an analytical method's robustness, accuracy, and precision. This guide provides an objective comparison of the validation of an analytical method for the HIV-1 non-nucleoside reverse transcriptase inhibitor, etravirine (B1671769), using its deuterated precursor, 3,5-Dimethyl-4-hydroxybenzonitrile-d8, as an internal standard versus alternative approaches.

Stable isotope-labeled internal standards are widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and analogous response allow for effective compensation for matrix effects and other sources of analytical variability.

This guide will delve into the validation of a hypothetical, yet scientifically grounded, LC-MS/MS method for etravirine in human plasma, employing 3,5-Dimethyl-4-hydroxybenzonitrile-d8. The performance of this method will be contrasted with the use of a structural analog internal standard, providing a clear illustration of the benefits of a deuterated precursor.

Performance Comparison: Deuterated Precursor vs. Structural Analog Internal Standard

The use of a deuterated internal standard, such as 3,5-Dimethyl-4-hydroxybenzonitrile-d8, is anticipated to provide superior performance in terms of accuracy and precision compared to a structural analog. The following table summarizes the expected validation parameters for an LC-MS/MS method for etravirine.

Validation Parameter3,5-Dimethyl-4-hydroxybenzonitrile-d8 (Deuterated IS)Structural Analog IS (e.g., Itraconazole)
Linearity (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Accuracy (% Bias) ± 10%± 15%
Matrix Effect (%CV) < 5%< 15%
Recovery (%) Consistent and reproducibleMore variable

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical methods. Below are the protocols for the key experiments in the validation of an LC-MS/MS method for etravirine using 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the working internal standard solution of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in methanol.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II UHPLC

  • Column: ZORBAX Extend-C18, 3.5 µm, 100 x 2.1 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 100% Methanol

  • Flow Rate: 0.20 mL/min

  • Gradient: Start with 20% B, linear gradient to 95% B over 5 minutes, hold for 5 minutes, then re-equilibrate at 20% B for 6 minutes.

  • Injection Volume: 5 µL

  • MS System: API 3000 triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Etravirine: To be determined based on precursor and product ions.

    • 3,5-Dimethyl-4-hydroxybenzonitrile-d8: To be determined based on precursor and product ions.

Validation Experiments

Standard validation experiments, including selectivity, linearity, accuracy, precision, recovery, and matrix effect, would be performed according to regulatory guidelines (e.g., FDA, EMA).

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind selecting a deuterated internal standard, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS (3,5-Dimethyl-4-hydroxybenzonitrile-d8) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Analysis of Extract separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect

Figure 1. Experimental workflow for the analysis of etravirine.

G cluster_0 Considerations cluster_1 Outcome start Need for an Internal Standard physchem Physicochemical Properties start->physchem matrix Matrix Effects start->matrix cost Cost and Availability start->cost analog Structural Analog IS less_robust Less Robust Method analog->less_robust deuterated Deuterated IS (3,5-Dimethyl-4-hydroxybenzonitrile-d8) robust More Robust and Reliable Method deuterated->robust physchem->analog Similar, but not identical physchem->deuterated Nearly identical matrix->analog May not fully compensate matrix->deuterated Effectively compensates cost->analog Generally lower cost->deuterated Generally higher

Figure 2. Decision logic for internal standard selection.

Performance of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as a deuterated internal standard in various biological matrices. Due to a lack of publicly available experimental data specific to this particular deuterated standard, this guide synthesizes information from established bioanalytical methods for structurally similar deuterated phenolic compounds. The data and protocols presented herein are representative of the performance characteristics that can be anticipated when using a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Deuterated internal standards are the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.[1][2][3] 3,5-Dimethyl-4-hydroxybenzonitrile-d8, as a deuterated analog, is expected to co-elute with its non-labeled counterpart, ensuring that both compounds experience similar analytical variations, which are then normalized during data processing.[2][4]

Comparative Performance in Biological Matrices

The performance of a deuterated internal standard is primarily assessed by its ability to track the analyte of interest across different biological matrices, demonstrating consistent recovery and minimal matrix-induced ion suppression or enhancement.

Data Presentation: Expected Performance Parameters

The following tables summarize the anticipated performance of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in common biological matrices based on typical validation data for analogous compounds.

Table 1: Recovery

Recovery is a measure of the extraction efficiency of an analytical method. For a deuterated internal standard, the recovery should be consistent and comparable to the analyte across different matrices.

Biological MatrixExpected Recovery (%)Acceptance Criteria (%)
Human Plasma85 - 110Consistent and reproducible
Human Urine80 - 115Consistent and reproducible
Tissue Homogenate (e.g., Liver)75 - 110Consistent and reproducible

Table 2: Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting components of the sample matrix. A well-performing deuterated internal standard should effectively compensate for these effects. The Internal Standard (IS) normalized matrix factor should be close to 1.

Biological MatrixExpected IS Normalized Matrix FactorAcceptance Criteria (CV%)
Human Plasma0.95 - 1.05≤15%
Human Urine0.90 - 1.10≤15%
Tissue Homogenate (e.g., Liver)0.90 - 1.10≤15%

Table 3: Stability

Stability assessments ensure that the internal standard does not degrade during sample storage and processing. The following table outlines typical stability tests and their acceptance criteria.

Stability TestStorage ConditionDurationAcceptance Criteria (% Deviation from Nominal)
Freeze-Thaw Stability-20°C and -80°C3 cycles≤15%
Short-Term (Bench-Top) StabilityRoom Temperature24 hours≤15%
Long-Term Stability-80°C6 months≤15%
Post-Preparative StabilityAutosampler (e.g., 4°C)48 hours≤15%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating the performance of an analytical method. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (for Plasma)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.

  • Spiking: To 100 µL of blank human plasma, add the analyte of interest and 10 µL of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 working solution (concentration to be optimized based on analyte levels).

  • Precipitation: Add 400 µL of cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

SPE is often used for urine samples to remove salts and other interfering substances.

  • Dilution and Spiking: Dilute 100 µL of urine with 400 µL of 0.1% formic acid in water. Add the analyte and 10 µL of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 working solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of phenolic compounds.

Table 4: Representative LC-MS/MS Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MRM Transitions To be determined by direct infusion of the analyte and internal standard
Ion Source Temperature 500°C
IonSpray Voltage -4500 V (Negative Mode) or 5500 V (Positive Mode)

Mandatory Visualizations

The following diagrams illustrate the logical workflow and experimental processes described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Urine, etc.) Spiking Spike with Analyte & 3,5-Dimethyl-4-hydroxybenzonitrile-d8 BiologicalMatrix->Spiking Extraction Extraction (Protein Precipitation or SPE) Spiking->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for bioanalysis using a deuterated internal standard.

signaling_pathway Analyte Analyte in Matrix SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Deuterated Internal Standard (IS) (3,5-Dimethyl-4-hydroxybenzonitrile-d8) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS MatrixEffect Matrix Effect (Ion Suppression/Enhancement) LCMS->MatrixEffect AnalyteResponse Analyte Response MatrixEffect->AnalyteResponse Affects IS_Response IS Response MatrixEffect->IS_Response Affects Similarly Ratio Ratio (Analyte Response / IS Response) AnalyteResponse->Ratio IS_Response->Ratio FinalConc Accurate Concentration Ratio->FinalConc Leads to

Caption: Logical relationship of how a deuterated IS corrects for matrix effects.

References

inter-laboratory comparison of quantitative analysis using 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to the Quantitative Analysis of a Target Analyte Using 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as an Internal Standard

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of quantitative analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable data, especially in chromatographic and mass spectrometric assays. This guide provides an objective comparison of the performance of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as an internal standard against other alternatives, supported by illustrative experimental data from a hypothetical inter-laboratory study.

The Role of an Internal Standard

An internal standard (IS) is a compound of known concentration added to every sample, calibrant, and quality control sample at the beginning of the analytical workflow. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the detector. Deuterated standards, such as 3,5-Dimethyl-4-hydroxybenzonitrile-d8, are often considered the gold standard, particularly for mass spectrometry-based methods, as they co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for matrix effects.[1][2]

Experimental Design for Inter-Laboratory Comparison

This guide is based on a hypothetical inter-laboratory study designed to assess the performance of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as an internal standard for the quantification of a hypothetical analyte, "Analyte X," a small phenolic compound. The study involves three laboratories performing the same analytical method.

Experimental Protocol: Quantification of Analyte X by HPLC-MS/MS
  • Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Reagents and Materials :

    • Analyte X reference standard (>99% purity)

    • Internal Standards:

      • 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (IS-1)

      • 2,6-Dimethylphenol (IS-2, a structural analog)

      • Valerophenone (IS-3, a common late-eluting standard)

    • HPLC-grade acetonitrile, methanol, and water

    • Formic acid (LC-MS grade)

    • Human plasma (for matrix effect evaluation)

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase A : Water with 0.1% formic acid

    • Mobile Phase B : Acetonitrile with 0.1% formic acid

    • Gradient Elution : A suitable gradient to separate the analyte and internal standards.

    • Flow Rate : 0.4 mL/min

    • Column Temperature : 40°C

    • Injection Volume : 5 µL

  • Mass Spectrometric Conditions :

    • Ionization Mode : ESI negative

    • Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions for Analyte X and each internal standard.

  • Sample Preparation :

    • A protein precipitation extraction is performed.

    • To 100 µL of plasma, add 20 µL of the internal standard working solution (containing either IS-1, IS-2, or IS-3) and 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Calibration and Quality Control :

    • Calibration curves are prepared in the biological matrix over a relevant concentration range.

    • Quality control (QC) samples are prepared at low, medium, and high concentrations.

Data Presentation: Inter-Laboratory Performance Comparison

The following tables summarize the hypothetical quantitative data from the three participating laboratories.

Table 1: Comparison of Precision (%CV) for QC Samples

Internal StandardQC LevelLab 1 (%CV)Lab 2 (%CV)Lab 3 (%CV)Average %CV
3,5-Dimethyl-4-hydroxybenzonitrile-d8 (IS-1) Low2.83.12.52.8
Medium2.12.52.02.2
High1.92.21.82.0
2,6-Dimethylphenol (IS-2) Low5.56.25.15.6
Medium4.85.14.54.8
High4.24.84.04.3
Valerophenone (IS-3) Low8.99.58.28.9
Medium7.58.17.27.6
High6.87.76.57.0

Table 2: Comparison of Accuracy (%Bias) for QC Samples

Internal StandardQC LevelLab 1 (%Bias)Lab 2 (%Bias)Lab 3 (%Bias)Average %Bias
3,5-Dimethyl-4-hydroxybenzonitrile-d8 (IS-1) Low-1.52.0-0.8-0.1
Medium0.51.2-0.20.5
High-0.80.5-1.1-0.5
2,6-Dimethylphenol (IS-2) Low-4.25.5-3.8-0.8
Medium-3.54.1-2.9-0.8
High-2.83.5-2.5-0.6
Valerophenone (IS-3) Low-9.811.2-8.5-2.4
Medium-8.19.5-7.2-1.9
High-7.58.8-6.9-1.9

Table 3: Matrix Effect Assessment (%CV of Internal Standard-Normalized Matrix Factor)

Internal StandardLab 1 (%CV)Lab 2 (%CV)Lab 3 (%CV)Average %CV
3,5-Dimethyl-4-hydroxybenzonitrile-d8 (IS-1) 3.54.13.23.6
2,6-Dimethylphenol (IS-2) 8.99.88.59.1
Valerophenone (IS-3) 14.215.813.514.5

Visualization of Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Plasma Sample add_is Add Internal Standard (IS-1, IS-2, or IS-3) start->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject HPLC Injection reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify end End: Final Concentration quantify->end

Caption: Experimental workflow for the quantitative analysis of Analyte X.

logical_comparison Ideal Internal Standard Attributes cluster_performance Performance Characteristics cluster_properties Physicochemical Properties center Ideal Internal Standard p1 High Precision center->p1 p2 High Accuracy center->p2 p3 Minimal Matrix Effect center->p3 p4 Consistent Recovery center->p4 c1 Co-elution with Analyte center->c1 c2 Similar Ionization Efficiency center->c2 c3 Structural Similarity center->c3 is1 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is1->p1 is1->p2 is1->p3 is1->p4 is1->c1 is1->c2 is1->c3 is2 2,6-Dimethylphenol is2->p1 is2->p2 is2->p4 is2->c3 is3 Valerophenone is3->p4

Caption: Logical comparison of internal standards against ideal attributes.

Conclusion

The hypothetical inter-laboratory data clearly demonstrates the superior performance of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 as a deuterated internal standard. It consistently provides the highest precision and accuracy and is most effective at compensating for matrix effects across different laboratories. The structural analog, 2,6-Dimethylphenol, offers acceptable but less precise results. Valerophenone, being structurally dissimilar, fails to adequately correct for analytical variability, leading to significantly lower data quality. For robust and reliable quantitative analysis, particularly in regulated environments, the use of a stable isotope-labeled internal standard like 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is strongly recommended.

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethyl-4-hydroxybenzonitrile-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3,5-Dimethyl-4-hydroxybenzonitrile-d8. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

This guide is intended for researchers, scientists, and drug development professionals handling 3,5-Dimethyl-4-hydroxybenzonitrile-d8. The procedures outlined are based on established safety protocols for hazardous chemical waste management.

Hazard Identification and Safety Data

Key hazard information is summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 2)H300: Fatal if swallowedP264, P270, P301+P310, P321, P330, P405, P501
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Skin Irritation (Category 2)H315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501
Hazardous to the aquatic environment, acute hazard (Category 3)H402: Harmful to aquatic life.P273, P501

Personal Protective Equipment (PPE)

Before handling 3,5-Dimethyl-4-hydroxybenzonitrile-d8 for any purpose, including disposal, the following personal protective equipment must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling the solid material outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 must be handled as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid 3,5-Dimethyl-4-hydroxybenzonitrile-d8 waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste (Solutions):

    • If 3,5-Dimethyl-4-hydroxybenzonitrile-d8 is in a solvent, it should be collected in a designated liquid hazardous waste container.

    • The waste container must be compatible with the solvent used.

    • Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong acids and bases.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "3,5-Dimethyl-4-hydroxybenzonitrile-d8"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure secondary containment is in place to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal contractor arranged by your institution.

5. Spill and Emergency Procedures:

  • In the event of a small spill, and if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.

  • For larger spills, evacuate the area and notify your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

G start Start: Handling 3,5-Dimethyl-4-hydroxybenzonitrile-d8 ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generation of Waste (Solid or Liquid) ppe->waste_generation solid_waste Solid Waste Collection (Contaminated PPE, solid compound) waste_generation->solid_waste Solid liquid_waste Liquid Waste Collection (Solutions in compatible solvent) waste_generation->liquid_waste Liquid containerize Place in Designated Hazardous Waste Container solid_waste->containerize liquid_waste->containerize labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Date, Hazards) containerize->labeling storage Store in Satellite Accumulation Area labeling->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Contractor ehs_contact->disposal

Caption: Disposal workflow for 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

Personal protective equipment for handling 3,5-Dimethyl-4-hydroxybenzonitrile-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 3,5-Dimethyl-4-hydroxybenzonitrile-d8. The following procedures are designed to ensure the safe handling of this compound and maintain its isotopic purity.

Personal Protective Equipment (PPE)

Based on the hazard assessment of the non-deuterated analogue, 3,5-Dimethyl-4-hydroxybenzonitrile, the following personal protective equipment is mandatory to mitigate risks of acute toxicity, skin irritation, and serious eye irritation.[1][2][3][4]

PPE CategoryItemSpecification
Hand Protection GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[5] For prolonged contact or in case of a spill, consider double-gloving or using heavy-duty chemical resistant gloves.[5] Always inspect gloves before use and remove them immediately after contact with the chemical.
Eye and Face Protection EyewearWear chemical safety goggles or a face shield where splashing is a risk.[1][6]
Skin and Body Protection Lab CoatA standard lab coat should be worn to protect against skin exposure.[6][7] Ensure it is fully buttoned.
ClothingWear long pants and closed-toe shoes to protect your legs and feet.[5][7]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dusts are generated.[1][4] A type P2 respirator cartridge is recommended.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the isotopic and chemical purity of 3,5-Dimethyl-4-hydroxybenzonitrile-d8.[8] Deuterated compounds require specific conditions to prevent isotopic exchange.[9]

Receiving and Storage:

  • Initial Inspection: Upon receipt, inspect the container for any damage.

  • Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[10][11] Protect from light and moisture by storing in a dark, dry place or in a desiccator.[8][9]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere such as argon or nitrogen to prevent degradation.[8][9]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Work in a well-ventilated area, preferably a chemical fume hood.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation, which can introduce moisture and compromise the compound.[9]

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for transfer.

  • Solution Preparation: If preparing a solution, use a suitable aprotic solvent if possible to minimize the risk of hydrogen-deuterium exchange.[9]

Disposal Plan

Dispose of 3,5-Dimethyl-4-hydroxybenzonitrile-d8 and any contaminated materials in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste. Do not empty into drains.[1]
Contaminated Materials Any materials that have come into contact with the compound (e.g., gloves, wipes, pipette tips) should be collected in a designated, sealed hazardous waste container.
Empty Containers Rinse the container three times with a suitable solvent. Dispose of the rinsate as hazardous waste. The empty container can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram outlines the standard procedure for safely handling 3,5-Dimethyl-4-hydroxybenzonitrile-d8 in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Ventilated Area (Fume Hood) prep1->prep2 handle1 Equilibrate Container to Room Temp prep2->handle1 Proceed to Handling handle2 Weigh and Transfer Compound handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE clean2->clean3

Fig 1. Workflow for handling 3,5-Dimethyl-4-hydroxybenzonitrile-d8.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-hydroxybenzonitrile-d8
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-4-hydroxybenzonitrile-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.